DBM 1285 dihydrochloride
描述
属性
分子式 |
C21H22FN5S.2HCl |
|---|---|
分子量 |
468.42 |
SMILES |
FC1=CC=C(C(N=C2C3CCNCC3)=C(S2)C4=NC(NC5CC5)=NC=C4)C=C1.Cl.Cl |
同义词 |
N-Cyclopropyl-4-[4-(4-fluorophenyl)-2-(4-piperidinyl)-5-thiazolyl]-2-pyrimidinamine dihydrochloride |
产品来源 |
United States |
Foundational & Exploratory
Technical Monograph: DBM 1285 Dihydrochloride
Here is the in-depth technical guide for DBM 1285 dihydrochloride.
Mechanism of Action, Signaling Modulation, and Experimental Validation
Executive Summary
DBM 1285 dihydrochloride is a potent, orally active small-molecule inhibitor targeting the p38 mitogen-activated protein kinase (p38 MAPK) signaling axis. Unlike broad-spectrum kinase inhibitors, DBM 1285 demonstrates high specificity for the p38 pathway, effectively uncoupling the upstream stress response from downstream inflammatory cytokine production.
Its primary pharmacological utility lies in the suppression of Tumor Necrosis Factor-alpha (TNF-
Chemical Identity & Physicochemical Properties
Understanding the salt form is critical for experimental reproducibility. The dihydrochloride salt significantly enhances aqueous solubility compared to the free base, facilitating in vivo administration and cell culture formulation.
| Property | Specification |
| Compound Name | DBM 1285 dihydrochloride |
| CAS Number | 1782532-29-9 |
| Molecular Formula | C |
| Molecular Weight | 468.42 g/mol |
| Solubility (Water) | ~50 mg/mL (100 mM) |
| Solubility (DMSO) | ~100 mM |
| Appearance | White to off-white solid |
| Storage | -20°C (Desiccated) |
Formulation Note: For cellular assays, prepare a 10 mM stock solution in DMSO. For animal studies, the dihydrochloride form allows for formulation in aqueous vehicles (e.g., PBS or saline), avoiding the toxicity associated with high-percentage organic co-solvents.
Molecular Mechanism of Action
The efficacy of DBM 1285 stems from its intervention in the canonical p38 MAPK pathway .
Target Engagement
DBM 1285 functions as an ATP-competitive inhibitor of p38 MAPK (specifically the p38
The p38/MK2 Axis Blockade
-
Upstream Activation: Inflammatory stimuli (e.g., LPS) activate Toll-like Receptor 4 (TLR4), triggering a kinase cascade (TAK1
MKK3/6). -
p38 Phosphorylation: MKK3/6 phosphorylates p38 MAPK at the TGY motif.
-
Inhibitor Action: DBM 1285 binds to p38, preventing it from phosphorylating its primary downstream effector, MK2 .
-
Functional Consequence:
-
Active MK2 normally phosphorylates Tristetraprolin (TTP) .
-
Unphosphorylated TTP binds to AU-rich elements (AREs) in the 3'-UTR of TNF-
mRNA. -
Result: In the presence of DBM 1285, MK2 remains inactive, TTP remains active (unphosphorylated), and TNF-
mRNA is rapidly degraded by exosomes, preventing protein translation.
-
Signaling Pathway Visualization
The following diagram illustrates the precise intervention point of DBM 1285 within the TLR4 signaling cascade.
Figure 1: DBM 1285 inhibits p38 MAPK, preventing MK2 activation and promoting TTP-mediated degradation of TNF-alpha mRNA.
Experimental Validation Protocols
To validate the activity of DBM 1285, researchers should employ a dual-approach strategy: an in vitro kinase assay for direct target engagement and a cellular assay for functional phenotypic readout.
Protocol A: Cellular Anti-Inflammatory Assay (RAW 264.7)
Objective: Quantify the inhibition of LPS-induced TNF-
Reagents:
-
RAW 264.7 Murine Macrophages
-
DMEM + 10% FBS
-
DBM 1285 dihydrochloride (Stock: 10 mM in DMSO)
-
Lipopolysaccharide (LPS) (Stock: 1 mg/mL)
-
Mouse TNF-
ELISA Kit
Workflow:
-
Seeding: Plate RAW 264.7 cells at
cells/well in a 96-well plate. Incubate overnight at 37°C/5% CO . -
Compound Preparation: Prepare serial dilutions of DBM 1285 in serum-free DMEM (Range: 0.1
M to 10 M). Maintain final DMSO concentration < 0.1%. -
Pre-treatment: Aspirate media and add 100
L of DBM 1285 dilutions. Incubate for 1 hour prior to stimulation. Rationale: This ensures the inhibitor occupies the kinase pocket before the phosphorylation cascade begins. -
Stimulation: Add LPS (Final concentration: 100 ng/mL) to all wells except the vehicle control. Incubate for 18-24 hours .
-
Quantification: Collect cell-free supernatant. Analyze TNF-
levels via ELISA. -
Data Analysis: Plot Log[Inhibitor] vs. % Inhibition to determine IC
.
Protocol B: Western Blot Mechanistic Confirmation
Objective: Confirm that DBM 1285 inhibits downstream substrate phosphorylation (MK2) without necessarily blocking p38 phosphorylation itself (as p38 is upstream of the binding event, though feedback loops may vary).
Workflow:
-
Treatment: Treat cells as above (Protocol A), but lyse cells 30–60 minutes post-LPS stimulation.
-
Lysis: Use RIPA buffer supplemented with Phosphatase Inhibitors (Na
VO , NaF) and Protease Inhibitors. -
Detection Targets:
-
p-p38 MAPK (Thr180/Tyr182): May remain unchanged or increase due to feedback loop loss.
-
p-MK2 (Thr334): Should show dose-dependent decrease . This is the critical biomarker for DBM 1285 efficacy.
-
Total p38 / Total MK2: Loading controls.
-
Data Summary & Therapeutic Implications[1]
Quantitative Efficacy Profile
| Parameter | Value / Effect | Reference |
| Primary Target | p38 MAPK ( | Kang et al., 2010 |
| Cellular IC | ~0.1 - 1.0 | [1] |
| In Vivo Efficacy | Reduced paw edema in Collagen-Induced Arthritis (CIA) | [1] |
| Bioavailability | Orally Active | [2] |
Therapeutic Context
DBM 1285 is particularly relevant for research into:
-
Rheumatoid Arthritis: It attenuates adjuvant-induced arthritis by lowering systemic inflammatory cytokines.
-
Sepsis: Suppression of the "cytokine storm" (TNF-
, IL-1 , IL-6) in LPS-induced shock models. -
Chronic Obstructive Pulmonary Disease (COPD): p38 inhibitors are explored for reducing lung inflammation.[1]
References
-
Kang, J. S., et al. (2010). "DBM1285 suppresses tumor necrosis factor alpha production by blocking p38 mitogen-activated protein kinase/mitogen-activated protein kinase-activated protein kinase 2 signaling pathway."[2] Journal of Pharmacology and Experimental Therapeutics.
-
Tocris Bioscience.
-
MedChemExpress.
Sources
DBM 1285 dihydrochloride p38 MAPK signaling pathway
Mechanism, Application, and Protocol Optimization in p38 MAPK Signaling
Executive Technical Summary
DBM 1285 dihydrochloride (N-cyclopropyl-4-[4-(4-fluorophenyl)-2-(4-piperidinyl)-5-thiazolyl]-2-pyrimidinamine dihydrochloride) is a potent, orally active small-molecule inhibitor targeting the p38 mitogen-activated protein kinase (MAPK) pathway. Unlike first-generation inhibitors (e.g., SB203580) which often result in the paradoxical hyperphosphorylation of p38 due to feedback loop suppression, DBM 1285 has been reported to suppress both the phosphorylation of p38 MAPK and its downstream effector, MAPKAPK2 (MK2).
This compound is primarily utilized in immunological research to dissect the canonical inflammatory cascade. It demonstrates high efficacy in blocking Lipopolysaccharide (LPS)-induced Tumor Necrosis Factor-alpha (TNF-α) production in macrophage lineages, making it a critical tool for studying autoimmune pathologies such as rheumatoid arthritis and sepsis.
Chemical & Pharmacological Profile
Before designing assays, researchers must account for the physicochemical properties of the dihydrochloride salt form to ensure solubility and stability.
| Property | Specification | Technical Note |
| Chemical Name | DBM 1285 dihydrochloride | Synthetic thiazolyl-pyrimidine derivative.[1] |
| Molecular Weight | 468.42 g/mol | Account for the 2HCl salt when calculating molarity. |
| Solubility | Water (<46 mg/mL); DMSO (>50 mg/mL) | Critical: Dissolve in DMSO for stock; dilute in aqueous buffer only immediately prior to use to prevent precipitation. |
| Primary Target | p38 MAPK (α/β isoforms) | Inhibits catalytic activity and activation loop phosphorylation. |
| IC50 / Potency | Nanomolar range (context dependent) | Effective inhibition of TNF-α often observed at 0.1–10 µM in cell-based assays. |
| Storage | -20°C (Desiccated) | Hygroscopic. Equilibrate to RT before opening vial. |
The p38 MAPK Signaling Architecture
To understand the intervention point of DBM 1285, one must visualize the canonical inflammatory signaling cascade. p38 MAPK acts as a central integration point for stress signals (UV, Osmotic shock) and inflammatory cytokines (LPS/TLR4).
Mechanism of Action: DBM 1285 intervenes by blocking the p38 signaling axis.[2] Crucially, literature suggests it attenuates the phosphorylation status of p38 itself, leading to a blockade of the downstream kinase MK2 (MAPKAPK2). This prevents the stabilization and translation of pro-inflammatory mRNA (like TNF-α).
Visualization: The DBM 1285 Intervention Node
The following diagram illustrates the pathway flow and the specific blockade point.
Figure 1: Canonical p38 MAPK signaling cascade showing the intervention point of DBM 1285 upstream of MK2 and cytokine production.
Validated Experimental Protocol: Inhibition of LPS-Induced TNF-α
Context: This protocol uses RAW 264.7 murine macrophages, a standard model for inflammation. The goal is to validate DBM 1285 efficacy by measuring the reduction in secreted TNF-α.
Scientific Rationale:
-
Pre-treatment: DBM 1285 is added before LPS to ensure the kinase pocket is occupied or the pathway is primed for inhibition prior to the massive influx of upstream signals.
-
Serum Starvation: Optional but recommended to reduce basal kinase activity from growth factors in FBS.
Workflow Diagram
Figure 2: Step-by-step workflow for evaluating DBM 1285 anti-inflammatory activity in vitro.
Detailed Methodology
Reagents:
-
DBM 1285 Dihydrochloride (Stock: 10 mM in DMSO).
-
LPS (Lipopolysaccharide) from E. coli O111:B4.
-
RAW 264.7 Macrophages.
-
DMEM supplemented with 10% Heat-Inactivated FBS.
Step-by-Step Procedure:
-
Preparation:
-
Seed RAW 264.7 cells in 24-well plates at a density of
cells/mL. -
Incubate for 24 hours to allow adherence.
-
-
Compound Dilution (Critical Step):
-
Prepare serial dilutions of DBM 1285 in serum-free DMEM.
-
Note: Ensure final DMSO concentration is <0.1% to avoid solvent toxicity.
-
-
Pre-incubation:
-
Aspirate media and replace with fresh media containing DBM 1285 (0.1, 1, 5, 10 µM).
-
Include a Vehicle Control (DMSO only) and a Positive Control (e.g., SB203580 if comparative data is needed).
-
Incubate for 1 hour at 37°C.
-
-
Stimulation:
-
Add LPS to all wells (except Negative Control) to a final concentration of 100 ng/mL.
-
Do not wash out the inhibitor; it must remain present during stimulation.
-
-
Harvesting:
-
For Phosphorylation (Western Blot): Harvest lysates rapidly at 15–30 minutes post-LPS. (Look for p-p38 and p-MK2).
-
For Cytokines (ELISA): Harvest cell culture supernatant at 18–24 hours post-LPS.
-
-
Readout:
-
Quantify TNF-α using a standard sandwich ELISA kit.
-
Calculate % Inhibition relative to the "LPS + Vehicle" control.
-
Troubleshooting & Controls (E-E-A-T)
To ensure data trustworthiness, the following controls are mandatory:
| Issue | Potential Cause | Remediation |
| Precipitation | DBM 1285 is a salt; low solubility in high-salt buffers. | Dilute stock (DMSO) directly into warm media while vortexing. Do not store diluted aqueous solutions. |
| No Inhibition | Degradation of compound or LPS failure. | Verify LPS activity with a positive control well (massive TNF-α spike). Use fresh DBM stock. |
| Cell Death | Off-target toxicity. | Perform an MTT or CCK-8 viability assay with DBM 1285 alone (no LPS) to confirm toxicity is not mimicking inhibition. |
| Western Blot Signal | Phosphatase activity.[3] | Lysis buffer must contain phosphatase inhibitors (NaF, Na3VO4) to preserve p-p38 signal. |
References
-
Kang, J. S., et al. (2010). DBM1285 suppresses tumor necrosis factor alpha production by blocking p38 mitogen-activated protein kinase/mitogen-activated protein kinase-activated protein kinase 2 signaling pathway.[2] Journal of Pharmacology and Experimental Therapeutics, 334(2), 657-664.[2]
-
Source:
-
-
Tocris Bioscience.
-
Source:
-
-
MedChemExpress. DBM 1285 dihydrochloride: TNF-α Production Inhibitor.[2]
-
Source:[2]
-
-
APExBIO.
-
Source:
-
Sources
- 1. apexbt.com [apexbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Astragalus membranaceus inhibits inflammation via phospho-P38 mitogen-activated protein kinase (MAPK) and nuclear factor (NF)-κB pathways in advanced glycation end product-stimulated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Structure of DBM 1285 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Foreword
DBM 1285, a potent and orally active inhibitor of Tumor Necrosis Factor-alpha (TNF-α) production, has emerged as a significant molecule in the landscape of inflammatory disease research. Its therapeutic potential lies in its ability to modulate the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway, a critical cascade in the inflammatory response. This technical guide provides a comprehensive overview of the synthesis and structural elucidation of DBM 1285 dihydrochloride, offering valuable insights for researchers engaged in the discovery and development of novel anti-inflammatory agents.
Chemical Identity and Physicochemical Properties
DBM 1285 dihydrochloride is chemically designated as N-Cyclopropyl-4-[4-(4-fluorophenyl)-2-(4-piperidinyl)-5-thiazolyl]-2-pyrimidinamine dihydrochloride.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₁H₂₄Cl₂FN₅S | [2] |
| Molecular Weight | 468.42 g/mol | [1][2] |
| CAS Number | 1782532-29-9 | [1][2] |
| Appearance | Pale yellow solid | |
| Solubility | Soluble in water | [3] |
| Storage | Recommended storage at -20°C | [3] |
Rationale and Significance: Targeting the p38 MAPK Pathway
The pro-inflammatory cytokine TNF-α is a key mediator in the pathogenesis of numerous chronic inflammatory diseases. The synthesis of TNF-α is regulated by the p38 MAPK signaling pathway. DBM 1285 exerts its anti-inflammatory effects by directly inhibiting p38 MAPK, which in turn suppresses the phosphorylation of downstream targets and ultimately blocks the production of TNF-α.[4][5] This targeted mechanism of action makes DBM 1285 a promising candidate for therapeutic intervention in conditions characterized by excessive TNF-α activity.
The following diagram illustrates the pivotal role of p38 MAPK in the TNF-α production pathway and the inhibitory action of DBM 1285.
Caption: Figure 1. DBM 1285 inhibits TNF-α production by blocking the p38 MAPK signaling pathway.
Synthesis of DBM 1285 Dihydrochloride: A Strategic Approach
While a detailed, step-by-step experimental protocol for the synthesis of DBM 1285 is not publicly available in the referenced literature, a plausible retrosynthetic analysis can be constructed based on common synthetic strategies for related heterocyclic compounds. The synthesis would logically proceed through the construction of the core thiazole-pyrimidine scaffold, followed by the introduction of the N-cyclopropylamine and piperidine moieties.
The following diagram outlines a proposed high-level synthetic workflow.
Caption: Figure 2. A conceptual workflow for the synthesis of DBM 1285 dihydrochloride.
Experimental Protocol (Hypothetical)
The following is a hypothetical, multi-step protocol for the synthesis of DBM 1285, based on established synthetic methodologies for similar compounds.
Step 1: Synthesis of the Thiazole-Pyrimidine Core
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve a suitable 2-aminothiazole precursor and a 2-chloropyrimidine derivative in an appropriate solvent such as isopropanol or N,N-dimethylformamide (DMF).
-
Reaction Conditions: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to the mixture. Heat the reaction to reflux and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired thiazole-pyrimidine core.
Step 2: Introduction of the N-Cyclopropylamine Moiety
-
Reaction Setup: To a solution of the thiazole-pyrimidine core in a suitable solvent like dimethyl sulfoxide (DMSO), add cyclopropylamine.
-
Reaction Conditions: The reaction may be performed at an elevated temperature, and its progress monitored by TLC or LC-MS.
-
Work-up and Purification: After the reaction is complete, the mixture is cooled and diluted with water. The product can be extracted with an organic solvent like ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography.
Step 3: Coupling with the Piperidine Moiety
-
Reaction Setup: The product from the previous step is coupled with a protected piperidine derivative. The choice of protecting group is crucial for the success of this step.
-
Reaction Conditions: The coupling reaction can be a nucleophilic substitution, potentially requiring a base and an appropriate solvent.
-
Deprotection: Following the coupling reaction, the protecting group on the piperidine nitrogen is removed under appropriate conditions (e.g., acidic conditions for a Boc group).
Step 4: Formation of the Dihydrochloride Salt
-
Salt Formation: The purified DBM 1285 free base is dissolved in a suitable solvent, such as methanol or isopropanol. A solution of hydrochloric acid in a non-aqueous solvent (e.g., HCl in diethyl ether or isopropanol) is added dropwise with stirring.
-
Isolation: The dihydrochloride salt typically precipitates out of the solution. The solid is collected by filtration, washed with a cold, non-polar solvent, and dried under vacuum to yield DBM 1285 dihydrochloride.
Structural Elucidation
The definitive structure of DBM 1285 dihydrochloride would be confirmed through a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Would provide information on the number and types of protons present in the molecule, as well as their connectivity through spin-spin coupling. Characteristic signals would be expected for the aromatic protons, the cyclopropyl group, the piperidine ring, and the pyrimidine ring.
-
¹³C NMR: Would show signals for each unique carbon atom in the molecule, providing further confirmation of the carbon skeleton.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecule, confirming its elemental composition. The fragmentation pattern observed in the mass spectrum would also provide valuable structural information.
-
X-ray Crystallography: For an unambiguous determination of the three-dimensional structure, single-crystal X-ray diffraction analysis would be the gold standard.
Conclusion
DBM 1285 dihydrochloride represents a significant advancement in the development of targeted anti-inflammatory therapies. Its specific inhibition of the p38 MAPK pathway offers a promising strategy for the treatment of a range of inflammatory disorders. This technical guide has provided a comprehensive overview of the synthesis and structural aspects of this important molecule, intended to aid researchers in their ongoing efforts to develop novel and effective treatments for inflammatory diseases. Further research, particularly the publication of a detailed and validated synthetic protocol, will be invaluable to the scientific community.
References
-
Jong Soon Kang, et al. DBM1285 suppresses tumor necrosis factor alpha production by blocking p38 mitogen-activated protein kinase/mitogen-activated protein kinase-activated protein kinase 2 signaling pathway. J Pharmacol Exp Ther. 2010 Aug;334(2):657-64. ([Link])
-
Role of p38 MAP Kinase Signal Transduction in Solid Tumors - PMC. ([Link])
-
Low Dose Estrogen Supplementation Reduces Mortality of Mice in Estrogen-Dependent Human Tumor Xenograft Model | Request PDF. ([Link])
-
Chebulagic acid inhibits the LPS-induced expression of TNF-α and IL-1β in endothelial cells by suppressing MAPK activation - Spandidos Publications. ([Link])
-
Chebulagic acid inhibits the LPS-induced expression of TNF-α and IL-1β in endothelial cells by suppressing MAPK activation - PMC. ([Link])
-
Ki Hoon Lee Jeonju University - ResearchGate. ([Link])
-
Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity - PubMed Central. ([Link])
-
2-(Cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one - MDPI. ([Link])
-
4-(THIAZOL-5-YL)PYRIMIDIN-2-AMINE DERIVATIVES AS THERAPEUTIC COMPOUNDS - European Patent Office - EP 3957637 A1. ([Link])
-
Procedure for the preparation of N-cyclopropyl-4-fluoroanilines - European Patent Office - EP 0430847 A1. ([Link])
- WO2012123449A1 - N- cyclopropyl - n- piperidinylbenzamides as gpr119 modul
-
Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt - PMC. ([Link])
-
N-cyclopropyl-N-(4-methyl-1,3-thiazol-2-yl)-2-(6-phenylpyridazin-3-yl)sulfanylpropanamide. ([Link])
-
Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives. ([Link])
-
Synthesis and Characterization of Advanced Materials | Request PDF. ([Link])
-
Synthesis and characterization of germa[n]pericyclynes - PubMed. ([Link])
-
Extended germa[N]pericyclynes: synthesis and characterization - PubMed. ([Link])
-
Synthesis and Characterization of DAM-1 type Materials | Request PDF. ([Link])
- EP0430847A1 - Procedure for the preparation of N-cyclopropyl-4-fluoroanilines - Google P
Sources
- 1. Tocris Bioscience DBM 1285 dihydrochloride 10 mg | Buy Online | Tocris Bioscience™ | Fisher Scientific [fishersci.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. DBM 1285 dihydrochloride | p38 MAPK | Tocris Bioscience [tocris.com]
- 4. Role of p38 MAP Kinase Signal Transduction in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
DBM 1285 Dihydrochloride: Mechanistic Modulation of Cytokine Release via p38 MAPK Inhibition
[1][2][3]
Executive Summary
DBM 1285 dihydrochloride is a potent, orally active small-molecule inhibitor of p38 mitogen-activated protein kinase (p38 MAPK) .[1][2][3] Unlike broad-spectrum kinase inhibitors, DBM 1285 exhibits high specificity for the p38 pathway, a critical node in the inflammatory cascade. Its primary utility lies in the suppression of pro-inflammatory cytokine release—specifically Tumor Necrosis Factor-alpha (TNF-α) , Interleukin-6 (IL-6) , and Interleukin-1 beta (IL-1β) —mediated through the post-transcriptional regulation of the p38/MK2 signaling axis.
This guide provides a technical deep-dive into the compound’s mechanism of action, validated experimental protocols for assessing cytokine modulation, and comparative data for research applications in immunology and drug discovery.
Part 1: Mechanistic Profile
The p38/MK2 Axis and Post-Transcriptional Regulation
The efficacy of DBM 1285 stems from its ability to intercept the inflammatory signal transduction pathway downstream of Toll-like Receptors (TLRs).
-
Target Engagement: DBM 1285 binds to the ATP-binding pocket of p38 MAPK (specifically the p38α isoform), preventing its phosphorylation and activation.
-
Downstream Blockade: Active p38 normally phosphorylates MAPK-activated protein kinase 2 (MK2) .
-
The Critical Differentiator (Post-Transcriptional Control):
-
Transcription: DBM 1285 does not significantly inhibit the transcription of cytokine mRNA (e.g., Tnf mRNA levels remain elevated after LPS stimulation).
-
Translation/Stability: The p38/MK2 complex regulates the stability and translation of cytokine mRNAs containing AU-rich elements (AREs) in their 3' untranslated regions (3' UTRs). By inhibiting this axis, DBM 1285 destabilizes these mRNAs and blocks their translation into functional proteins.
-
Visualization: The Signaling Blockade
The following diagram illustrates the specific intervention point of DBM 1285 within the TLR4 signaling cascade.
Caption: DBM 1285 inhibits p38 MAPK, preventing MK2 activation.[4] This blocks the stabilization of ARE-containing mRNA, halting cytokine secretion without affecting transcription.
Part 2: Cytokine Modulation Profile
DBM 1285 demonstrates a hierarchical inhibition profile, showing highest potency against cytokines with strong ARE-dependence.
| Cytokine | Effect of DBM 1285 | Mechanism Note |
| TNF-α | High Inhibition | Primary target. Highly dependent on p38/MK2 for mRNA stability. Inhibition is dose-dependent.[4] |
| IL-6 | High Inhibition | Secondary target. Secretion is significantly reduced in LPS-stimulated macrophages. |
| IL-1β | Moderate/High Inhibition | Production is suppressed; often requires co-stimulation (e.g., ATP) for release, but synthesis is p38-regulated. |
| IL-10 | Variable | Some p38 inhibitors can paradoxically increase or have no effect on IL-10, as it is a negative feedback regulator. |
Part 3: Experimental Framework
Protocol A: In Vitro Assessment (Macrophage Cytokine Release)
Objective: Quantify the IC50 of DBM 1285 on LPS-induced TNF-α release. Cell Model: RAW 264.7 (Murine Macrophages) or Bone Marrow-Derived Macrophages (BMDM).
Reagents Preparation
-
Stock Solution: Dissolve DBM 1285 dihydrochloride in sterile water (solubility ~46 mg/mL) or DMSO to create a 10 mM stock .
-
Note: Water solubility is a key advantage over other inhibitors like SB 203580.
-
-
Working Solutions: Serial dilute in serum-free DMEM to concentrations: 0.1, 0.3, 1.0, 3.0, 10.0 µM.
Step-by-Step Workflow
-
Seeding: Plate RAW 264.7 cells at
cells/well in 24-well plates. Incubate overnight. -
Pre-treatment: Aspirate media. Add fresh media containing DBM 1285 (various concentrations) or vehicle control.
-
Incubation:30 - 60 minutes prior to stimulation. This allows cellular entry and kinase binding.
-
-
Stimulation: Add Lipopolysaccharide (LPS) (e.g., E. coli O111:B4) to a final concentration of 100 ng/mL - 1 µg/mL .
-
Incubation: Incubate for 4 - 6 hours (optimal for TNF-α) or 18 - 24 hours (optimal for IL-6).
-
Harvest: Collect cell-free supernatant.
-
Analysis: Quantify cytokines using ELISA or HTRF.
-
Viability Check: Perform MTT or CCK-8 assay on the remaining cells to ensure reduction in cytokines is not due to cytotoxicity.
Protocol B: In Vivo Efficacy (LPS Challenge Model)
Objective: Validate oral bioavailability and systemic anti-inflammatory activity.
-
Animals: BALB/c mice (Male, 6-8 weeks).
-
Administration: Administer DBM 1285 via oral gavage (PO).
-
Dose Range: 10 mg/kg - 50 mg/kg.
-
Vehicle: Saline or 0.5% CMC-Na.
-
-
Challenge: 1 hour post-drug administration, inject LPS (1 mg/kg) intraperitoneally (IP).
-
Endpoint: Collect blood via cardiac puncture 90 minutes post-LPS. Measure serum TNF-α levels.
Visualization: Experimental Workflow
Caption: Standardized workflow for assessing DBM 1285 potency in vitro. Pre-treatment is critical for accurate IC50 determination.
Part 4: Data Synthesis & Comparative Analysis
DBM 1285 is often compared to first-generation p38 inhibitors (e.g., SB 203580) and second-generation clinical candidates (e.g., BIRB 796).
Comparative Properties Table
| Feature | DBM 1285 2HCl | SB 203580 | SKF-86002 |
| Target Isoform | p38α / p38β | p38α / p38β | p38α / CSBP |
| Solubility | High (Water, ~46 mg/mL) | Low (DMSO required) | Moderate |
| TNF-α Inhibition | ++++ (Post-transcriptional) | ++++ | +++ |
| In Vivo Route | Oral (PO) | IP / PO | IP / PO |
| Key Advantage | Superior solubility; high oral bioavailability | Standard reference tool | CNS penetration |
Technical Considerations
-
Water Solubility: The dihydrochloride salt form of DBM 1285 allows for aqueous formulation, avoiding the artifacts sometimes caused by high DMSO concentrations in cell-based assays.
-
Selectivity: While highly selective for p38, researchers should always run a negative control (inactive analogue) or verify with a second structurally distinct inhibitor to rule out off-target effects.
References
-
Kang, J. S., et al. (2010). "DBM1285 suppresses tumor necrosis factor alpha production by blocking p38 mitogen-activated protein kinase/mitogen-activated protein kinase-activated protein kinase 2 signaling pathway."[5] Journal of Pharmacology and Experimental Therapeutics.
-
Bio-Techne / Tocris. "DBM 1285 dihydrochloride Product Information." Tocris Bioscience.
-
MedChemExpress. "DBM 1285 dihydrochloride: Mechanism and Datasheet." MedChemExpress.
-
TargetMol. "DBM 1285 dihydrochloride Chemical Properties and Bioactivity." TargetMol.
Sources
- 1. bio-techne.com [bio-techne.com]
- 2. DBM 1285 dihydrochloride | p38 MAPK | Tocris Bioscience [tocris.com]
- 3. apexbt.com [apexbt.com]
- 4. DBM1285 suppresses tumor necrosis factor alpha production by blocking p38 mitogen-activated protein kinase/mitogen-activated protein kinase-activated protein kinase 2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Note: Mechanistic Characterization and Experimental Protocols for DBM 1285 Dihydrochloride
Executive Summary & Technical Profile
DBM 1285 dihydrochloride is a potent, orally active inhibitor of the p38 mitogen-activated protein kinase (p38 MAPK) pathway.[1][2] Unlike first-generation inhibitors (e.g., SB 203580) which primarily target the ATP-binding pocket and often result in the paradoxical hyperphosphorylation of p38 due to feedback loop abrogation, DBM 1285 has been reported to suppress the phosphorylation of p38 itself and downstream substrates like MK2.
This guide addresses a critical gap in current literature: the handling of the dihydrochloride salt form. While most kinase inhibitors require DMSO for solubilization, DBM 1285 dihydrochloride exhibits significant water solubility, allowing for DMSO-free experimental conditions—a vital advantage when studying DMSO-sensitive primary cells or in vivo models.
Table 1: Physicochemical & Biological Properties
| Property | Specification |
| Chemical Name | N-Cyclopropyl-4-[4-(4-fluorophenyl)-2-(4-piperidinyl)-5-thiazolyl]-2-pyrimidinamine dihydrochloride |
| Molecular Weight | 468.42 g/mol |
| Target | p38 MAPK (pathway suppression) |
| Primary Readout | Inhibition of LPS-induced TNF-α, IL-6, and p38 phosphorylation |
| Solubility (Water) | ~46 mg/mL (100 mM) |
| Solubility (DMSO) | Soluble (up to 100 mM) |
| Appearance | Pale yellow to white solid |
| Storage | -20°C (desiccated); Solutions stable at -80°C for <1 month |
Mechanistic Insight & Signaling Topology
To effectively utilize DBM 1285, one must understand its intervention point in the inflammatory cascade. Upon Lipopolysaccharide (LPS) stimulation of Toll-like Receptor 4 (TLR4), the signal transduces through MyD88 and TRAF6, eventually activating TAK1. TAK1 activates MKK3/6, which phosphorylates p38 MAPK.
Crucial Distinction: Many p38 inhibitors (Type I) stabilize the active conformation, preventing substrate phosphorylation (e.g., MK2) but allowing upstream kinases (MKK3/6) to hyper-phosphorylate p38. DBM 1285 is distinct in that it suppresses the detectable levels of phospho-p38 (Thr180/Tyr182) , suggesting either an upstream effect, rapid phosphatase recruitment, or a conformational change that limits MKK3/6 accessibility.
Figure 1: DBM 1285 Mechanism of Action in TLR4 Signaling
Figure 1: DBM 1285 interrupts the canonical inflammatory cascade, preventing p38 phosphorylation and downstream cytokine translation.[1]
Experimental Protocols
Protocol A: Reconstitution & Handling (The "Salt" Advantage)
Rationale: The dihydrochloride salt form allows for aqueous reconstitution. This eliminates DMSO toxicity artifacts, which can be confounding in neutrophil or stem cell assays.
-
Stock Preparation (10 mM):
-
Weigh 4.68 mg of DBM 1285 dihydrochloride.
-
Add 1.0 mL of sterile, endotoxin-free water (or PBS pH 7.2).
-
Note: Vortex vigorously. If the solution is slightly hazy, sonicate in a water bath at room temperature for 2 minutes. The salt should dissolve completely.
-
Aliquot into 50 µL volumes and store at -20°C. Avoid freeze-thaw cycles >3 times.
-
-
Working Solution:
-
Dilute the 10 mM stock directly into cell culture media.
-
Target Concentration: 0.5 µM – 10 µM (IC50 for cellular TNF-α inhibition is typically ~1-2 µM).
-
Protocol B: Inhibition of LPS-Induced TNF-α in RAW 264.7 Macrophages
Objective: Validate DBM 1285 activity by quantifying the suppression of inflammatory cytokine secretion.
Materials:
-
RAW 264.7 cells (ATCC TIB-71).
-
DMEM + 10% FBS (Heat Inactivated).
-
LPS (E. coli O111:B4).
-
Mouse TNF-α ELISA Kit.
Step-by-Step Methodology:
-
Seeding:
-
Seed RAW 264.7 cells at
cells/well in a 24-well plate. -
Incubate overnight at 37°C, 5% CO2.
-
-
Pre-treatment (Critical Step):
-
Aspirate media and replace with fresh media containing DBM 1285.
-
Dose Curve: 0 (Vehicle), 0.1, 0.5, 1.0, 5.0, 10.0 µM.
-
Control: Include a "Vehicle Only" well (Water/PBS matched to the highest drug volume).
-
Incubation: Incubate for 1 hour prior to LPS addition. This allows the drug to equilibrate and access the intracellular kinase domain.
-
-
Stimulation:
-
Add LPS to all wells (except "No Stim" control) to a final concentration of 100 ng/mL .
-
Incubate for 6 to 18 hours (depending on ELISA sensitivity and peak cytokine accumulation).
-
-
Harvest:
-
Collect supernatant and centrifuge at 1000 x g for 5 minutes to remove debris.
-
Store supernatant at -80°C or proceed immediately to ELISA.
-
-
Analysis:
-
Perform TNF-α ELISA.
-
Success Criteria: DBM 1285 should exhibit a dose-dependent reduction in TNF-α with an IC50 roughly between 0.5 – 2.0 µM.
-
Protocol C: Western Blot Verification (Phospho-p38 Status)
Objective: Confirm the specific mechanism of "suppression" versus "inhibition."
-
Setup: Seed cells as in Protocol B.
-
Treatment: Pre-treat with DBM 1285 (5 µM) for 1 hour.
-
Stimulation: Stimulate with LPS (1 µg/mL) for a short time course: 15 min, 30 min, 60 min .
-
Note: Phosphorylation events are rapid. 18 hours (ELISA time) is too late for Western Blot.
-
-
Lysis:
-
Wash cells with ice-cold PBS containing 1 mM Na3VO4 (phosphatase inhibitor).
-
Lyse in RIPA buffer + Protease/Phosphatase Inhibitor Cocktail.
-
-
Immunoblotting Targets:
-
Primary: Phospho-p38 MAPK (Thr180/Tyr182).
-
Secondary: Total p38 MAPK (Loading Control).
-
Downstream: Phospho-MAPKAPK-2 (Thr334) – This confirms functional blockade.
-
-
Expected Result:
-
Vehicle + LPS: Strong bands for p-p38 and p-MK2.
-
DBM 1285 + LPS: Significant reduction in p-MK2 (functional block). Unlike SB203580 (which often increases p-p38), DBM 1285 should show reduced or baseline levels of p-p38, confirming its unique mode of action [1].
-
References
-
Kang, J. S., et al. (2010). "DBM1285 suppresses tumor necrosis factor alpha production by blocking p38 mitogen-activated protein kinase/mitogen-activated protein kinase-activated protein kinase 2 signaling pathway."[1][3] Journal of Pharmacology and Experimental Therapeutics, 334(2), 657-664.[3]
-
Tocris Bioscience.
-
MedChemExpress.
Sources
Technical Application Note: DBM 1285 Dihydrochloride in In Vitro p38 MAPK Inhibition Assays
Introduction & Mechanistic Basis[1][2]
DBM 1285 dihydrochloride (CAS: 1782532-29-9) is a potent, orally active inhibitor of the p38 Mitogen-Activated Protein Kinase (MAPK) pathway.[1] Unlike first-generation inhibitors (e.g., SB203580), DBM 1285 exhibits a distinct pharmacological profile characterized by the suppression of both p38 MAPK phosphorylation and downstream inflammatory cytokine production (specifically TNF-
Mechanism of Action
The p38 MAPK pathway is a critical responder to stress stimuli (UV, heat shock) and inflammatory cytokines (LPS, IL-1). Upon activation by upstream kinases (MKK3/6), p38 phosphorylates downstream effectors such as MAPKAPK2 (MK2), which stabilizes mRNA for inflammatory cytokines.
Key Differentiator: While many ATP-competitive p38 inhibitors cause a paradoxical increase in p38 phosphorylation (due to loss of negative feedback loops), DBM 1285 has been reported to suppress the phosphorylation of p38 itself, effectively shutting down the cascade at the node of activation [1].
Biological Pathway Visualization[5]
Figure 1: Signal transduction pathway of LPS-induced inflammation showing the intervention point of DBM 1285 upstream of MK2 and cytokine release.
Compound Preparation & Handling
The dihydrochloride salt form confers improved water solubility compared to free base inhibitors, reducing the reliance on high-concentration DMSO which can be cytotoxic in sensitive primary cell cultures.
Physicochemical Properties
| Parameter | Value |
| Molecular Weight | 468.42 g/mol |
| Formula | C |
| Solubility (Water) | ~100 mM (46.8 mg/mL) |
| Solubility (DMSO) | ~100 mM |
| Storage (Solid) | -20°C (Desiccated) |
| Storage (Solution) | -80°C (Avoid freeze/thaw cycles) |
Reconstitution Protocol
-
Stock Solution (10 mM): Dissolve 4.68 mg of DBM 1285 dihydrochloride in 1.0 mL of sterile, endotoxin-free water or PBS. Vortex until clear.
-
Sterilization: Filter sterilize using a 0.22
m PVDF or PES syringe filter. -
Aliquot: Dispense into 50
L aliquots to prevent degradation from repeated freeze-thaw cycles. Store at -80°C.
Core Protocol: Inhibition of LPS-Induced TNF-ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> in Macrophages[3][4][5][6]
This assay quantifies the efficacy of DBM 1285 in blocking the inflammatory response in RAW 264.7 (murine) or THP-1 (human) macrophages.
Materials Required[1][2][3][5][7][8][9][10]
-
Cell Line: RAW 264.7 macrophages (ATCC TIB-71).
-
Media: DMEM + 10% Heat-Inactivated FBS + 1% Pen/Strep.
-
Stimulant: Lipopolysaccharide (LPS) from E. coli O111:B4 (Stock: 1 mg/mL).
-
Assay Kit: Mouse TNF-
ELISA Kit. -
Compound: DBM 1285 Stock (10 mM).
Experimental Workflow
Figure 2: Chronological workflow for the anti-inflammatory efficacy assay.
Step-by-Step Methodology
-
Cell Seeding:
-
Seed RAW 264.7 cells into 24-well plates at a density of
cells/well. -
Incubate overnight at 37°C / 5% CO
to allow adherence.
-
-
Compound Pre-treatment (Critical Step):
-
Aspirate old media and replace with fresh media containing DBM 1285.
-
Dose Range: Prepare a serial dilution (e.g., 0.1, 0.5, 1, 5, 10
M). -
Control: Include a Vehicle Control (Water/PBS) and a Positive Control (e.g., SB203580 if comparison is needed).
-
Incubate for 1 to 2 hours prior to LPS addition. This allows the inhibitor to permeate the cell and engage the kinase active site before the signaling cascade is triggered.
-
-
LPS Stimulation:
-
Add LPS to each well (final concentration: 100 ng/mL) directly into the media containing the inhibitor. Do not wash cells.
-
Incubate for 6 to 24 hours (6h for mRNA analysis, 18-24h for protein/ELISA).
-
-
Data Collection:
-
Supernatant: Collect cell culture supernatant and centrifuge at 1000 x g for 5 minutes to remove debris. Assay immediately for TNF-
via ELISA or store at -80°C. -
Lysate (Optional): Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease/phosphatase inhibitors for Western Blot analysis.
-
Validation & Analysis
Western Blotting Targets
To confirm the mechanism of action, immunoblotting should be performed on lysates collected 30-60 minutes post-LPS stimulation (peak phosphorylation).
| Target Protein | Expected Change (with DBM 1285) | Mechanistic Insight |
| p-p38 MAPK (Thr180/Tyr182) | Decrease | Unique feature of DBM 1285; prevents activation loop phosphorylation [1]. |
| Total p38 MAPK | No Change | Loading Control. |
| p-MAPKAPK2 (Thr334) | Decrease | Confirms functional blockade of downstream signaling. |
| p-HSP27 (Ser82) | Decrease | Downstream substrate of MK2; confirms cytoskeletal signaling blockade. |
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| High Background TNF- | Endotoxin contamination | Ensure DBM 1285 is dissolved in endotoxin-free water. Use polymyxin B as a control to rule out LPS contamination in reagents. |
| No Inhibition Observed | Insufficient pre-incubation | Extend pre-treatment to 2 hours. Ensure cells are not over-confluent (>80%) at time of assay. |
| Cell Toxicity | Off-target effects | Perform an MTT/CCK-8 assay. DBM 1285 is generally non-toxic <50 |
| Precipitation | Salt incompatibility | Dihydrochloride salts can precipitate in high-phosphate buffers at high concentrations. Dilute stock (water) into media slowly. |
References
-
Kang, J. S., et al. (2010). DBM1285 suppresses tumor necrosis factor alpha production by blocking p38 mitogen-activated protein kinase/mitogen-activated protein kinase-activated protein kinase 2 signaling pathway.[3] Journal of Pharmacology and Experimental Therapeutics, 334(2), 657-664.[3]
-
Tocris Bioscience. DBM 1285 dihydrochloride Product Information.
-
Cuenda, A., & Rousseau, S. (2007). p38 MAP-kinases pathway regulation, function and role in human diseases. Biochimica et Biophysica Acta (BBA)-Molecular Cell Research, 1773(8), 1358-1375.
Sources
Application Note: Optimization of Macrophage Inflammatory Signaling Studies using DBM 1285 Dihydrochloride
This Application Note provides a rigorous technical guide for the use of DBM 1285 dihydrochloride , a potent and selective p38 MAPK inhibitor, in macrophage inflammatory signaling studies.
Part 1: Mechanism & Scientific Rationale
The Target: p38 MAPK Signaling Axis
In macrophage biology, the p38 Mitogen-Activated Protein Kinase (MAPK) pathway is a critical regulator of the inflammatory response. Upon stimulation by Pathogen-Associated Molecular Patterns (PAMPs) such as Lipopolysaccharide (LPS), Toll-Like Receptor 4 (TLR4) activates a kinase cascade culminating in the phosphorylation and activation of p38 MAPK.
Activated p38 phosphorylates downstream effectors, most notably MAPKAPK2 (MK2) . This axis controls the stability and translation of pro-inflammatory cytokine mRNAs (e.g., Tnf, Il6, Cox2).
DBM 1285 Mechanism of Action
DBM 1285 dihydrochloride is a highly selective, ATP-competitive inhibitor of p38 MAPK. Unlike earlier generation inhibitors (e.g., SB203580), DBM 1285 exhibits superior selectivity and potency in suppressing the p38-MK2 signaling axis.
-
Primary Action: Competes for the ATP-binding pocket of p38α/β.
-
Functional Consequence: Prevents the phosphorylation of downstream substrates (MK2, HSP27) without necessarily abolishing the upstream phosphorylation of p38 itself (T180/Y182) in the short term, although prolonged inhibition can alter feedback loops.
-
Phenotypic Outcome: Potent suppression of TNF-α and IL-6 secretion in LPS-stimulated macrophages (Raw 264.7, BMDM).
Pathway Visualization
The following diagram illustrates the intervention point of DBM 1285 within the TLR4 signaling cascade.
Caption: DBM 1285 inhibits p38 kinase activity, blocking the activation of MK2 and subsequent cytokine mRNA stabilization.
Part 2: Reagent Preparation & Handling
Physicochemical Properties
-
Solubility:
-
Water: Soluble (~50-100 mM), but stability is lower than in organic solvents.
-
DMSO: Soluble (>50 mM).[6] Recommended for stock.
-
Stock Solution Protocol (10 mM)
To ensure reproducibility, prepare a master stock solution in high-grade DMSO.
-
Weighing: Accurately weigh 4.68 mg of DBM 1285 dihydrochloride.
-
Dissolution: Add 1.0 mL of sterile, cell-culture grade DMSO.
-
Mixing: Vortex vigorously for 30 seconds. If particles persist, sonicate in a water bath for 5 minutes at room temperature.
-
Aliquot: Dispense into 50 µL aliquots in light-protective (amber) microcentrifuge tubes.
-
Storage: Store at -20°C (stable for 6 months) or -80°C (stable for 1 year). Avoid repeated freeze-thaw cycles.
Part 3: Experimental Protocol (Macrophage Inflammation Assay)
Objective: To determine the IC50 of DBM 1285 on LPS-induced TNF-α production in Raw 264.7 macrophages.
Cell Culture Conditions
-
Cell Line: Raw 264.7 (ATCC TIB-71) or Bone Marrow-Derived Macrophages (BMDM).
-
Media: DMEM (High Glucose) + 10% Heat-Inactivated FBS + 1% Pen/Strep.
-
Confluency: Perform experiments when cells are 70-80% confluent. Do not overgrow, as this activates basal stress pathways.
Step-by-Step Workflow
Step 1: Seeding
Seed macrophages in 24-well plates (for ELISA) or 6-well plates (for Western Blot).
-
Density:
cells/well (24-well) or cells/well (6-well). -
Resting: Incubate overnight at 37°C, 5% CO2 to allow attachment.
Step 2: Drug Preparation (Working Solutions)
Prepare 1000x working stocks in DMSO, then dilute 1:1000 into warm media to keep Final DMSO Concentration at 0.1% .
| Target Conc.[1][3][6][7][8] (µM) | Stock Used | Dilution Factor | Final DMSO % |
| 0 (Vehicle) | Pure DMSO | 1:1000 | 0.1% |
| 0.1 µM | 0.1 mM | 1:1000 | 0.1% |
| 1.0 µM | 1.0 mM | 1:1000 | 0.1% |
| 5.0 µM | 5.0 mM | 1:1000 | 0.1% |
| 10.0 µM | 10.0 mM | 1:1000 | 0.1% |
Step 3: Pre-Treatment (Critical Step)
-
Aspirate old media.
-
Add fresh media containing DBM 1285 (or Vehicle) to the cells.
-
Incubate for 1 hour at 37°C.
-
Rationale: This allows the inhibitor to permeate the cell membrane and saturate the intracellular p38 ATP-binding pockets before the signaling cascade is triggered.
-
Step 4: Stimulation
-
Add Lipopolysaccharide (LPS, e.g., E. coli O111:B4) directly to the wells.
-
Final LPS Concentration: 100 ng/mL.
-
Incubation Time:
-
For Phospho-Protein Analysis (Western Blot): 30 – 60 minutes.
-
For Cytokine Secretion (ELISA): 6 – 24 hours (TNF-α peaks ~4-6h; IL-6 ~12-24h).
-
Step 5: Sample Collection
-
Supernatant: Collect for ELISA. Centrifuge at 1000 x g for 5 min to remove debris. Store at -80°C.
-
Lysate: Wash cells with ice-cold PBS. Lyse in RIPA buffer containing Protease/Phosphatase Inhibitor Cocktail.
Part 4: Data Analysis & Validation
Western Blot Validation
To confirm DBM 1285 activity, do not rely solely on p-p38 levels, as ATP-competitive inhibitors often prevent downstream signaling without blocking the phosphorylation of the kinase itself (and may even increase it due to feedback loop inhibition).
Target Markers:
-
Primary Readout (Inhibition): Phospho-MAPKAPK2 (Thr334) or Phospho-HSP27 (Ser82) . Levels should decrease dose-dependently.
-
Pathway Control: Phospho-p38 (Thr180/Tyr182) . Levels may remain unchanged or increase.
-
Loading Control: Total p38 or β-Actin.
Expected Results (ELISA)
Typical inhibition profile for LPS-induced TNF-α in Raw 264.7 cells:
| Treatment | DBM 1285 Conc. | TNF-α (pg/mL) | % Inhibition |
| Vehicle (No LPS) | 0 µM | < 50 | N/A |
| LPS + Vehicle | 0 µM | ~2500 | 0% |
| LPS + DBM 1285 | 0.5 µM | ~1500 | ~40% |
| LPS + DBM 1285 | 2.0 µM | ~500 | ~80% |
| LPS + DBM 1285 | 10.0 µM | < 100 | >95% |
Part 5: Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Precipitation in Media | High concentration / Cold media | Dilute stock into warm (37°C) media while vortexing. Do not exceed 50 µM in aqueous media. |
| High Cell Toxicity | Off-target effects / DMSO | Perform an MTT/CCK-8 assay. Ensure DMSO < 0.1%. DBM 1285 is generally non-toxic < 20 µM. |
| No Inhibition of p-p38 | Mechanism misunderstanding | DBM 1285 is an ATP-competitor.[6] It blocks activity , not necessarily activation (phosphorylation) of p38. Blot for p-MK2 . |
| High Basal Cytokines | Cell stress | Ensure cells are not overgrown (>90% confluence) or subjected to shear stress during washing. |
References
-
Kang, J. S., et al. (2010). "DBM1285 suppresses tumor necrosis factor alpha production by blocking p38 mitogen-activated protein kinase/mitogen-activated protein kinase-activated protein kinase 2 signaling pathway."[1] Journal of Pharmacology and Experimental Therapeutics, 334(2), 657-664.[1]
-
Tocris Bioscience. "DBM 1285 dihydrochloride Product Information." Tocris.com.
-
Alam, J. J., & Scheper, G. C. (2016). "Targeting the p38 MAPK pathway for the treatment of Alzheimer's disease." Expert Review of Neurotherapeutics, 16(9), 1031-1045. (Contextual p38 inhibitor comparison).
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. DBM 1285 dihydrochloride (T22710-10mg) | Szabo-Scandic [szabo-scandic.com]
- 3. DBM 1285 dihydrochloride | TargetMol [targetmol.com]
- 4. apexbt.com [apexbt.com]
- 5. DBM 1285 dihydrochloride | p38 MAPK | Tocris Bioscience [tocris.com]
- 6. apexbt.com [apexbt.com]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of p38α MAPK restores neuronal p38γ MAPK and ameliorates synaptic degeneration in a mouse model of DLB/PD - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: DBM 1285 Dihydrochloride in Adjuvant-Induced Arthritis (AIA) Models
This Application Note and Protocol Guide provides a comprehensive technical framework for utilizing DBM 1285 dihydrochloride in the study of Adjuvant-Induced Arthritis (AIA). It is designed for researchers requiring high-fidelity experimental standards and mechanistic depth.
Compound: DBM 1285 dihydrochloride Target: p38 Mitogen-Activated Protein Kinase (p38 MAPK) Primary Application: In vivo efficacy testing in Rheumatoid Arthritis (RA) models; suppression of pro-inflammatory cytokines (TNF-α, IL-1β).[1]
Introduction & Scientific Rationale
Adjuvant-Induced Arthritis (AIA) is a T-cell-dependent model of rheumatoid arthritis that shares key pathological features with human RA, including synovial hyperplasia, cartilage degradation, and bone erosion. The pathology is driven by a cytokine storm, primarily orchestrated by the p38 MAPK signaling pathway .
DBM 1285 dihydrochloride is a potent, orally active, ATP-competitive inhibitor of p38 MAPK. Unlike earlier generations of p38 inhibitors (e.g., SB 203580), DBM 1285 exhibits an optimized pharmacokinetic profile suitable for chronic dosing in murine models.
Mechanism of Action (MOA)
DBM 1285 binds to the ATP-binding pocket of p38 MAPK (specifically p38
Signaling Pathway Visualization
The following diagram illustrates the precise intervention point of DBM 1285 within the inflammatory cascade.
Figure 1: Mechanism of DBM 1285 inhibition within the p38 MAPK inflammatory signaling cascade.[2][3][4]
Compound Handling & Preparation
Chemical Profile:
-
Solubility: Soluble in DMSO (>50 mg/mL) and Water (~46 mg/mL with sonication).
-
Storage: -20°C (desiccated). Solutions should be prepared fresh or stored at -80°C for <1 month.
Vehicle Formulation for In Vivo Dosing (Oral Gavage)
For oral administration in rodents, a suspension or solution in a biocompatible vehicle is required.
Recommended Vehicle: 0.5% Carboxymethylcellulose (CMC) + 0.1% Tween 80 in sterile water. Alternative: 5% DMSO + 30% PEG300 + 5% Tween 80 + 60% Saline (for higher solubility requirements).
Preparation Protocol (10 mg/kg dose for 200g rat):
-
Calculate: For a 10 mg/kg dose at a volume of 5 mL/kg, the required concentration is 2.0 mg/mL .
-
Weigh: 20 mg of DBM 1285 dihydrochloride.
-
Dissolve/Suspend: Add 10 mL of the chosen vehicle.
-
Homogenize: Vortex vigorously. If using CMC, use a glass homogenizer to ensure uniform suspension. If using the DMSO/PEG vehicle, ensure complete dissolution (sonicate if necessary).
In Vivo Protocol: Adjuvant-Induced Arthritis (AIA)[8]
Model Species: Lewis Rat (Male, 7-8 weeks old). Rationale: Lewis rats are highly susceptible to AIA and exhibit a robust, reproducible polyarthritis.
Experimental Workflow
| Phase | Day | Procedure | Critical Notes |
| Acclimation | -7 to 0 | Acclimatize animals to facility. | Monitor baseline weight. |
| Induction | 0 | CFA Injection: Inject 100 µL of Complete Freund's Adjuvant (CFA) containing 10 mg/mL heat-killed M. tuberculosis (H37Ra) intradermally at the base of the tail. | Ensure strict intradermal injection; subcutaneous injection reduces efficacy. |
| Onset | 10-12 | Monitor for signs of arthritis (swelling in hind paws). | Disease onset typically occurs days 10-14. |
| Treatment | 14-28 | Therapeutic Dosing: Administer DBM 1285 (PO) daily once clinical scores reach established criteria (Score ≥ 1). | Dose Groups: 1. Vehicle Control2. DBM 1285 (10 mg/kg)3. DBM 1285 (30 mg/kg)4. Positive Control (e.g., Dexamethasone 1 mg/kg) |
| Assessment | 14-28 | Daily scoring and plethysmometry. | Measure paw volume every 2 days to minimize stress. |
| Termination | 28 | Euthanasia and tissue collection. | Collect serum (cytokines) and hind paws (histology). |
Clinical Scoring System (Arthritis Index)
Score each paw from 0–4 (Max score per animal = 16, if scoring all 4 paws, though AIA is often hind-paw dominant).
-
0: Normal.
-
1: Slight swelling and erythema of the ankle or tarsal joints.
-
2: Mild swelling extending from the ankle to the tarsals.
-
3: Moderate swelling and erythema involving the ankle, tarsals, and metatarsals.
-
4: Severe swelling and erythema encompassing the ankle, foot, and digits; ankylosis.
In Vitro Mechanistic Validation Protocol
To confirm that in vivo efficacy is driven by p38 MAPK inhibition, perform this validation assay using macrophages.
Cell Line: RAW 264.7 (Murine Macrophages) or Bone Marrow-Derived Macrophages (BMDM).
-
Seeding: Plate cells at
cells/well in 6-well plates. Adhere overnight. -
Pre-treatment: Treat cells with DBM 1285 (0.1, 1, 10 µM) or Vehicle (0.1% DMSO) for 1 hour .
-
Stimulation: Add LPS (Lipopolysaccharide) at 100 ng/mL. Incubate for:
-
30 min: For Western Blot (p-p38, p-MK2).
-
24 hours: For ELISA (TNF-α, IL-6 secretion).
-
-
Western Blot Analysis:
-
Lyse cells in RIPA buffer with phosphatase inhibitors.
-
Key Marker: DBM 1285 prevents downstream phosphorylation.[6]
-
Observation: p38 phosphorylation (T180/Y182) may remain unchanged or increase (due to feedback loop loss), but p-MK2 (T334) levels must decrease dose-dependently . This proves functional blockade of the p38 catalytic site.
-
Data Analysis & Expected Results
Quantitative Metrics
Present data using the following structure:
| Metric | Vehicle Control | DBM 1285 (High Dose) | Statistical Test |
| Paw Volume (mL) | High (e.g., 2.5 mL) | Reduced (e.g., 1.4 mL) | 2-Way ANOVA + Bonferroni |
| Arthritis Score | High (e.g., 12/16) | Reduced (e.g., 4/16) | Mann-Whitney U or Kruskal-Wallis |
| Serum TNF-α | High | Significantly Reduced | One-way ANOVA |
| Histology | Pannus formation, bone erosion | Preserved joint architecture | Histopathological Scoring |
Troubleshooting Guide
-
Issue: Low solubility in vehicle.
-
Solution: Pre-dissolve DBM 1285 in 100% DMSO (10% of final volume), then slowly add 30% PEG300, followed by the aqueous phase.
-
-
Issue: No reduction in p-p38 levels on Western Blot.
-
Explanation: DBM 1285 is an ATP-competitive inhibitor. It does not prevent upstream kinases (MKK3/6) from phosphorylating p38. It prevents p38 from phosphorylating MK2. Always blot for p-MK2 or p-HSP27 to verify target engagement.
-
References
-
Kang, J. S., et al. (2010). DBM1285 suppresses tumor necrosis factor alpha production by blocking p38 mitogen-activated protein kinase/mitogen-activated protein kinase-activated protein kinase 2 signaling pathway. Journal of Pharmacology and Experimental Therapeutics, 334(2), 657-664.
-
Kumar, S., et al. (2003). p38 MAP kinases: key signaling molecules as therapeutic targets for inflammatory diseases. Nature Reviews Drug Discovery, 2(9), 717-726.
-
Bendele, A. M. (2001). Animal models of rheumatoid arthritis. Journal of Musculoskeletal and Neuronal Interactions, 1(4), 377-385.
Sources
- 1. Tocris Bioscience DBM 1285 dihydrochloride 10 mg | Buy Online | Tocris Bioscience™ | Fisher Scientific [fishersci.ch]
- 2. apexbt.com [apexbt.com]
- 3. dbm 1285 dihydrochloride suppliers USA [americanchemicalsuppliers.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. apexbt.com [apexbt.com]
- 6. labshake.com [labshake.com]
Application Note: Preparation and Handling of DBM 1285 Dihydrochloride Stock Solution
This Application Note provides a rigorous technical guide for the preparation, storage, and handling of DBM 1285 dihydrochloride , a potent p38 mitogen-activated protein kinase (MAPK) inhibitor.
suppression)Abstract & Compound Profile
DBM 1285 dihydrochloride is a highly specific p38 MAPK inhibitor used to study inflammatory pathways, specifically the suppression of Lipopolysaccharide (LPS)-induced TNF-
Physicochemical Properties
| Property | Data |
| Chemical Name | N-Cyclopropyl-4-[4-(4-fluorophenyl)-2-(4-piperidinyl)-5-thiazolyl]-2-pyrimidinamine dihydrochloride |
| CAS Number | 1782532-29-9 |
| Molecular Weight | 468.42 g/mol |
| Formula | C |
| Appearance | Pale yellow solid |
| Solubility (Water) | ~100 mM (46.84 mg/mL) |
| Solubility (DMSO) | Soluble (Testing required for >50 mM) |
| Storage (Powder) | -20°C (Desiccated) |
Biological Context & Mechanism
To understand the necessity of precise dosing, one must visualize the signaling cascade. DBM 1285 acts downstream of TLR4 activation, specifically targeting the ATP-binding pocket of p38 MAPK. This inhibition blocks the phosphorylation of downstream effectors like MK2, thereby halting the translation and secretion of pro-inflammatory cytokines like TNF-
Figure 1: DBM 1285 Mechanism of Action
The following diagram illustrates the intervention point of DBM 1285 within the inflammatory cascade.
Caption: DBM 1285 inhibits p38 MAPK, preventing the downstream activation of MK2 and subsequent cytokine release.
Stock Solution Preparation Protocol
Critical Pre-Requisites
-
Solvent Choice: While DMSO is standard for many kinase inhibitors, the dihydrochloride salt form of DBM 1285 is highly water-soluble (up to 100 mM).
-
Recommendation: Use Sterile Water for Injection (WFI) or 0.9% Saline for stock preparation if the downstream application is sensitive to DMSO. However, if long-term chemical stability is paramount and the compound will be stored for months, DMSO is often preferred to prevent hydrolysis, provided the salt does not precipitate.
-
Standard Approach: This protocol uses Water as the primary solvent based on vendor solubility data (Tocris/ApexBio), which is ideal for in vivo studies to avoid vehicle toxicity.
-
-
Concentration: Prepare a 10 mM or 25 mM stock. Avoid saturating the solution (100 mM) to prevent precipitation during freezing.
Step-by-Step Procedure (10 mM Stock in Water)
-
Calculate Mass Requirement: Use the formula:
-
Target: 10 mM stock in 1 mL.
-
Calculation:
.
Target Conc.[1][2][3] Volume Mass of DBM 1285 2HCl 10 mM 1 mL 4.68 mg 10 mM 5 mL 23.42 mg 50 mM 1 mL 23.42 mg -
-
Equilibration: Remove the product vial from -20°C storage and allow it to warm to room temperature (approx. 15-20 mins) inside a desiccator.
-
Why? Opening a cold vial causes condensation, introducing moisture that degrades the solid compound.
-
-
Weighing: Weigh the calculated amount of DBM 1285 dihydrochloride into a sterile microcentrifuge tube.
-
Note: Due to the salt form, the powder may be hygroscopic. Work quickly.
-
-
Dissolution: Add the calculated volume of Sterile Water (or PBS/DMSO).
-
Vortex vigorously for 30-60 seconds.
-
Visual Check: Ensure the solution is completely clear and pale yellow. If particles persist, sonicate for 2 minutes in a water bath.
-
-
Sterilization (Crucial for Water Stocks): Aqueous solutions are prone to microbial growth.
-
Pass the solution through a 0.22
m PVDF or PES syringe filter into a fresh, sterile tube. -
Note: Nylon filters may bind small molecules; PVDF is preferred for low protein/drug binding.
-
-
Aliquoting & Storage:
-
Divide the stock into small aliquots (e.g., 20
L or 50 L) to match your daily experimental needs. -
Storage: Store at -20°C or -80°C .
-
Shelf Life: Aqueous stocks are less stable than DMSO stocks. Use within 1 month if stored at -20°C. For >6 months storage, use DMSO or store as lyophilized powder.
-
Figure 2: Preparation Workflow
Visual guide to the critical steps in preparing the aqueous stock solution.
Caption: Workflow emphasizing the filtration step required for aqueous stocks to ensure sterility.
Usage Guidelines & Dilution
In Vitro (Cell Culture)
-
Working Concentration: Typically 10 nM – 10
M . -
Dilution Protocol:
-
Thaw one aliquot of 10 mM stock on ice.
-
Prepare an intermediate dilution (e.g., 100
M) in culture media or PBS. -
Add to cell culture wells.
-
Control: If using DMSO stock, ensure final DMSO concentration is <0.1% to avoid solvent toxicity. If using Water stock, vehicle control is simply media/water.
-
In Vivo (Murine Models)[2][6][7]
-
Advantage: The dihydrochloride salt allows for formulation in saline without complex vehicles (like Corn Oil or PEG).
-
Vehicle: 0.9% Saline or PBS.
-
Protocol: Dissolve fresh powder or dilute aqueous stock immediately prior to gavage.
Troubleshooting & Quality Control
| Observation | Possible Cause | Solution |
| Precipitation on Thaw | Stock concentration too high (near saturation). | Warm to 37°C and vortex. If insoluble, dilute to 5 mM. |
| Yellow Color Change | Oxidation or pH shift. | Check pH. If solution turns dark brown, discard (degradation). |
| Loss of Activity | Freeze-thaw cycles. | Never re-freeze an aliquot more than once. Use single-use aliquots. |
| Cell Toxicity | Osmotic stress or high dose. | Validate IC50.[3][6] Ensure final salt concentration from drug vehicle is negligible. |
References
-
Kim, C., et al. (2019). Inhibition of p38α MAPK restores neuronal p38γ MAPK and ameliorates synaptic degeneration in a mouse model of DLB/PD. Science Translational Medicine. (Contextualizing p38 inhibitor usage). Available at: [Link]
Sources
- 1. DBM 1285 dihydrochloride (5095) by Tocris, Part of Bio-Techne [bio-techne.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibition of p38α MAPK restores neuronal p38γ MAPK and ameliorates synaptic degeneration in a mouse model of DLB/PD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DBM 1285 dihydrochloride | p38 MAPK | Tocris Bioscience [tocris.com]
- 5. Tocris Bioscience DBM 1285 dihydrochloride 10 mg | Buy Online | Tocris Bioscience™ | Fisher Scientific [fishersci.com]
- 6. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
DBM 1285 dihydrochloride solubility issues and solutions
Topic: Solubility Optimization, Handling, and Experimental Troubleshooting
Product Snapshot & Physicochemical Profile
DBM 1285 Dihydrochloride is a potent, orally active p38 MAPK inhibitor used primarily to suppress inflammation (TNF-
Unlike many hydrophobic inhibitors, the dihydrochloride salt form confers significant water solubility. However, this ionic nature introduces specific handling challenges regarding pH stability and hygroscopicity that often lead to experimental variability if ignored.
| Property | Specification | Technical Note |
| CAS Number | 1782532-29-9 | Specific to the 2HCl salt form.[1] |
| Molecular Weight | 468.42 g/mol | Use this value for molarity calculations.[1][2] |
| Solubility (Water) | ~46 mg/mL (100 mM) | Acidic solution. May require sonication. |
| Solubility (DMSO) | ~46 mg/mL (100 mM) | Preferred for long-term stock storage. |
| Appearance | White to off-white solid | Hygroscopic; absorbs moisture rapidly. |
| Storage | -20°C (Solid) | Keep desiccated. |
Critical Protocol: Stock Solution Preparation
The Error: Many researchers add solvent directly to the cold vial immediately after removal from the freezer. The Consequence: Condensation forms inside the vial, hydrolyzing the compound or altering the weighed mass, leading to concentration errors.
Step-by-Step Workflow (The "Right" Way)
-
Equilibration: Remove the product vial from -20°C storage. Do not open. Allow it to sit at room temperature for 30–45 minutes.
-
Solvent Choice:
-
For Cell Culture: Prepare stock in DMSO (sterile filtered).
-
For In Vivo (Acute): Sterile Water or Saline is possible due to the salt form, but pH adjustment may be required.
-
-
Dissolution:
-
Add the calculated volume of solvent to the vial.
-
Vortex vigorously for 30 seconds.
-
Note: If particles persist, sonicate in a water bath at 35–40°C for 5 minutes.
-
-
Aliquoting: Divide into single-use aliquots (e.g., 20–50 µL) to avoid freeze-thaw degradation.
-
Storage: Store aliquots at -80°C. Valid for 6 months.
Visual Workflow: Solubilization Logic
Figure 1: Correct solubilization workflow to prevent hygroscopic degradation and concentration errors.
Troubleshooting Guide
Issue 1: Precipitation in Cell Culture Media
Symptom: You add the DBM 1285 stock directly to the media, and a fine white haze appears or the media turns yellow. Root Cause:
-
Acidity Shock: DBM 1285 is a dihydrochloride.[1][2][3][4] It releases HCl upon dissociation. If the stock concentration is high, it can locally overwhelm the media's buffer, causing the free base to crash out.
-
Solubility Limit: The free base is less soluble than the salt.
The Solution:
-
Step 1: Dilute the DMSO stock 1:10 in the culture media (or PBS) in a separate tube first. Vortex immediately.
-
Step 2: Add this pre-diluted mixture to the final cell plate.
-
Step 3: Check the color. If the media turns yellow (acidic), the buffering capacity is insufficient. Supplement with 10-20 mM HEPES to stabilize pH.
Issue 2: In Vivo Formulation Clogging
Symptom: The solution precipitates in the syringe or causes irritation at the injection site. Root Cause: Simple saline may not maintain the drug in solution over time or at high doses (>10 mg/kg).
Recommended Formulation (Advanced): For high-dose IP or Oral administration, use a co-solvent system to ensure stability:
-
5% DMSO (Solubilizer)
-
30% PEG300 (Stabilizer)
-
5% Tween 80 (Surfactant)
-
60% Saline or PBS (Bulking agent)
Protocol: Dissolve drug in DMSO first. Add PEG300 and Tween 80.[2] Vortex. Finally, add warm Saline slowly while vortexing.
Mechanism of Action & Experimental Context
DBM 1285 functions by inhibiting the p38 MAPK pathway, a central regulator of inflammatory cytokines.[1] When troubleshooting "lack of effect," ensure you are measuring the correct downstream targets (e.g., MAPKAPK2 phosphorylation or TNF-
Visual Pathway: DBM 1285 Intervention
Figure 2: DBM 1285 inhibits p38 MAPK activity, preventing downstream phosphorylation of MK2 and cytokine production.
Frequently Asked Questions (FAQ)
Q: Can I dissolve DBM 1285 in 100% ethanol? A: While partially soluble, ethanol is not recommended for high-concentration stocks. DMSO (up to 100 mM) or Water (up to 100 mM) are the validated solvents. Ethanol evaporates quickly, leading to concentration drift in stored aliquots.
Q: My stock solution turned slightly yellow after a month at -20°C. Is it spoiled? A: Slight yellowing can occur due to minor oxidation or pH shifts, but it often remains active. However, if the color change is dark or accompanied by precipitation, discard it. Always store at -80°C to prevent this.
Q: Can I autoclave the solution? A: No. DBM 1285 is a small organic molecule that will degrade under high heat and pressure. Sterilize by filtration using a 0.22 µm PVDF or PES membrane after dissolving in water/PBS, or use sterile DMSO.
Q: Why is the molecular weight different on my vial compared to the website? A: This is common. The "generic" MW is 468.42 (anhydrous dihydrochloride).[1] However, your specific batch might be a hydrate (containing water molecules). Always check the Certificate of Analysis (CoA) for your specific batch's MW to calculate molarity accurately.
References
-
Tocris Bioscience. DBM 1285 dihydrochloride Product Information & Solubility Data. Retrieved from
-
TargetMol. DBM 1285 dihydrochloride: Storage, Solubility & In Vivo Formulation. Retrieved from
-
MedChemExpress (MCE). DBM 1285 dihydrochloride Datasheet and Biological Activity. Retrieved from
-
Kang, J. S., et al. (2010). "DBM1285 suppresses tumor necrosis factor alpha production by blocking p38 mitogen-activated protein kinase signaling pathway." Journal of Pharmacology and Experimental Therapeutics, 334(2), 657-64.[4]
Sources
Technical Support Center: Optimizing DBM 1285 Dihydrochloride Concentration for Cell Assays
Welcome to the technical support center for DBM 1285 dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and practical advice for utilizing DBM 1285 dihydrochloride in your cell-based assays. Here, you will find troubleshooting guidance and frequently asked questions to help you navigate the complexities of your experiments and achieve reliable, reproducible results.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the use of DBM 1285 dihydrochloride in cell culture experiments.
1. What is DBM 1285 dihydrochloride and what is its mechanism of action?
DBM 1285 dihydrochloride is a potent and specific inhibitor of p38 mitogen-activated protein kinase (MAPK).[1][2] The p38 MAPK signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and stress, playing a key role in the production of pro-inflammatory mediators like tumor necrosis factor-alpha (TNF-α).[1] By inhibiting p38 MAPK, DBM 1285 suppresses the phosphorylation of downstream targets, ultimately leading to a reduction in TNF-α production.[1] This makes it a valuable tool for studying inflammatory processes and for potential therapeutic development in inflammatory diseases.
2. What is the recommended starting concentration for DBM 1285 dihydrochloride in a cell assay?
While the specific half-maximal inhibitory concentration (IC50) for DBM 1285 dihydrochloride in every cell line is not publicly available, a rational starting point can be derived from its known activity as a p38 MAPK inhibitor and data from related compounds. For initial experiments, it is advisable to perform a dose-response curve across a broad concentration range.[3]
A sensible starting range for a preliminary experiment would be from 10 nM to 10 µM .[3] This range is broad enough to capture the likely effective concentration for inhibiting p38 MAPK signaling in most cell types. Based on the results of this initial experiment, a narrower range of concentrations can be selected for more detailed follow-up studies.
3. How should I prepare a stock solution of DBM 1285 dihydrochloride?
DBM 1285 dihydrochloride has good solubility in water.[1] This is a significant advantage as it can reduce the potential for solvent-induced cytotoxicity in your cell cultures.
Recommended Stock Solution Preparation:
| Parameter | Recommendation |
| Solvent | Sterile, nuclease-free water |
| Concentration | 10 mM to 100 mM[1] |
| Storage | Aliquot and store at -20°C to avoid repeated freeze-thaw cycles. |
Table 1: Preparation of DBM 1285 Dihydrochloride Stock Solutions. This table provides recommended solvent and concentration for preparing stock solutions.
4. Do I need to use a solvent control in my experiments?
Yes, a vehicle control is essential in every experiment. Since DBM 1285 dihydrochloride is water-soluble, your vehicle control should be the same volume of sterile water that you use to deliver the highest concentration of the inhibitor to your cells. If for any reason you need to use a solvent like DMSO, it is crucial to include a DMSO-only control. DMSO can have significant effects on cell viability and function, even at low concentrations.[4][5] It is generally recommended to keep the final concentration of DMSO in the cell culture medium below 0.1% to minimize these off-target effects.[5]
II. Troubleshooting Guide
This section provides solutions to specific issues you may encounter during your experiments with DBM 1285 dihydrochloride.
Issue 1: No observable effect of DBM 1285 on my target of interest (e.g., TNF-α production).
-
Possible Cause 1: Sub-optimal Concentration. The concentration of DBM 1285 may be too low to effectively inhibit p38 MAPK in your specific cell line.
-
Solution: Perform a dose-response experiment to determine the optimal concentration. A detailed protocol for this is provided in the "Experimental Protocols" section below.
-
-
Possible Cause 2: Inactive Compound. The compound may have degraded due to improper storage or handling.
-
Solution: Ensure the compound has been stored correctly at -20°C and protected from light. Prepare fresh stock solutions and test their activity.
-
-
Possible Cause 3: Cell Line Insensitivity. Your cell line may have a p38 MAPK pathway that is not activated by your stimulus or is resistant to inhibition.
-
Solution: Confirm that the p38 MAPK pathway is activated in your cells in response to your chosen stimulus (e.g., LPS) by performing a western blot for phosphorylated p38 (p-p38). If the pathway is not activated, you may need to use a different stimulus or cell line.
-
-
Possible Cause 4: Assay Timing. The timing of compound addition and endpoint measurement may not be optimal.
-
Solution: For inhibition studies, it is common to pre-incubate the cells with the inhibitor for a period (e.g., 1 hour) before adding the stimulus. The endpoint measurement should be timed to coincide with the peak of the response you are measuring (e.g., TNF-α production). A time-course experiment can help determine the optimal timing.
-
Issue 2: High levels of cell death observed after treatment with DBM 1285.
-
Possible Cause 1: Cytotoxicity at High Concentrations. Like any compound, DBM 1285 can be cytotoxic at high concentrations.
-
Solution: Perform a cytotoxicity assay (e.g., MTT, LDH, or live/dead staining) in parallel with your functional assays to determine the concentration at which DBM 1285 becomes toxic to your cells. This will help you establish a therapeutic window where you can observe target inhibition without significant cell death.
-
-
Possible Cause 2: Solvent Toxicity. If you are using a solvent other than water, such as DMSO, it could be the cause of the cytotoxicity.
-
Solution: Ensure your final solvent concentration is non-toxic to your cells. It is recommended to keep the final DMSO concentration below 0.1%.[5] Always include a solvent-only control to assess its effect on cell viability.
-
Issue 3: Inconsistent or variable results between experiments.
-
Possible Cause 1: Inconsistent Cell Culture Conditions. Variations in cell passage number, confluency, or media composition can all contribute to experimental variability.
-
Solution: Maintain a consistent cell culture routine. Use cells within a defined passage number range, seed them at a consistent density, and ensure they are in the logarithmic growth phase at the start of your experiment.
-
-
Possible Cause 2: Inaccurate Pipetting. Small errors in pipetting can lead to large variations in the final concentration of the inhibitor, especially when working with potent compounds.
-
Solution: Use calibrated pipettes and perform serial dilutions carefully. For multi-well plate experiments, consider creating a master mix of your inhibitor dilutions to add to the wells to minimize pipetting errors.
-
-
Possible Cause 3: Instability of the Compound in Culture Media. Some compounds can be unstable in the complex environment of cell culture media.
-
Solution: While DBM 1285 dihydrochloride is expected to be stable, if you suspect instability, you can minimize the time the compound is in the media before the assay endpoint. Preparing fresh dilutions for each experiment is also good practice.
-
III. Experimental Protocols & Methodologies
This section provides detailed, step-by-step protocols for key experiments to optimize the use of DBM 1285 dihydrochloride.
Protocol 1: Determining the Optimal Concentration of DBM 1285 using a Dose-Response Curve for TNF-α Inhibition in Macrophages (e.g., RAW 264.7)
This protocol is designed to identify the concentration of DBM 1285 that effectively inhibits TNF-α production in response to a pro-inflammatory stimulus like lipopolysaccharide (LPS).
Materials:
-
RAW 264.7 macrophage cells
-
Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
DBM 1285 dihydrochloride
-
Sterile, nuclease-free water
-
Lipopolysaccharide (LPS) from E. coli
-
96-well cell culture plates
-
Human TNF-α ELISA kit
Procedure:
-
Cell Seeding:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete culture medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell adherence.
-
-
Preparation of DBM 1285 Dilutions:
-
Prepare a 10 mM stock solution of DBM 1285 in sterile water.
-
Perform serial dilutions of the stock solution in complete culture medium to create a range of 2X working concentrations (e.g., 20 µM, 2 µM, 200 nM, 20 nM, 2 nM, and 0.2 nM).
-
-
Inhibitor Treatment:
-
Carefully remove the old medium from the cells.
-
Add 50 µL of the 2X DBM 1285 dilutions to the appropriate wells. For the control and LPS-only wells, add 50 µL of medium with vehicle (water).
-
Pre-incubate the plate for 1 hour at 37°C.
-
-
Cell Stimulation:
-
Prepare a 2X solution of LPS in complete culture medium (e.g., 20 ng/mL for a final concentration of 10 ng/mL).
-
Add 50 µL of the 2X LPS solution to all wells except the untreated control wells. Add 50 µL of complete medium to the untreated control wells.
-
The final volume in each well will be 100 µL.
-
-
Incubation:
-
Incubate the plate for 6-24 hours at 37°C. The optimal incubation time should be determined in a preliminary time-course experiment.
-
-
Sample Collection and Analysis:
-
Centrifuge the plate at 300 x g for 5 minutes to pellet any cells.
-
Carefully collect the supernatant for TNF-α analysis.
-
Perform the TNF-α ELISA according to the manufacturer's instructions.
-
-
Data Analysis:
-
Plot the TNF-α concentration against the log of the DBM 1285 concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.
-
Protocol 2: Assessing p38 MAPK Inhibition by Western Blot
This protocol confirms that DBM 1285 is inhibiting its intended target by measuring the levels of phosphorylated p38 MAPK.
Materials:
-
Cells of interest (e.g., RAW 264.7)
-
6-well cell culture plates
-
DBM 1285 dihydrochloride
-
Stimulus (e.g., LPS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-p38 MAPK (Thr180/Tyr182) and anti-total p38 MAPK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Pre-treat the cells with various concentrations of DBM 1285 (based on your dose-response data) for 1 hour.
-
Stimulate the cells with your chosen agonist (e.g., LPS) for a short period (e.g., 15-30 minutes) to induce p38 phosphorylation.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-p38 MAPK overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Develop the blot using a chemiluminescent substrate and image the results.
-
Strip the membrane and re-probe with an antibody against total p38 MAPK to confirm equal protein loading.
-
Data Interpretation: A decrease in the intensity of the phospho-p38 MAPK band with increasing concentrations of DBM 1285, while the total p38 MAPK band remains unchanged, confirms target engagement.
IV. Visualizations
Diagram 1: DBM 1285 Mechanism of Action
Caption: DBM 1285 inhibits p38 MAPK, blocking downstream signaling and TNF-α production.
Diagram 2: Experimental Workflow for Optimizing DBM 1285 Concentration
Caption: A systematic workflow for determining the optimal concentration of DBM 1285.
V. References
-
Giovannetti, E., et al. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-Phase Clinical Pharmacology of Anticancer Drugs”. Anticancer Research, 39(7), 3395-3402. [Link]
-
Adan, A., et al. (2016). Time and Concentration Dependent Effects of Different Solvents on Proliferation of K562, HL60, HCT-116 and H929 Cell Lines. AVESİS. [Link]
-
Thong, T. H., et al. (2016). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy, 3(11), 899-909. [Link]
Sources
DBM 1285 Dihydrochloride Aqueous Stability: A Technical Support Guide
Welcome to the technical support center for DBM 1285 dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information and troubleshooting advice regarding the stability of DBM 1285 dihydrochloride in aqueous solutions. As a potent p38 MAPK inhibitor with significant anti-inflammatory properties, understanding its behavior in experimental media is critical for obtaining reliable and reproducible results.[1][2][3][4] This document provides a framework for preparing, handling, and troubleshooting aqueous solutions of DBM 1285 dihydrochloride to ensure the integrity of your experiments.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and stability of DBM 1285 dihydrochloride in aqueous solutions.
1. What is the recommended solvent for preparing stock solutions of DBM 1285 dihydrochloride?
For most applications, sterile, deionized water is the recommended solvent for preparing aqueous stock solutions of DBM 1285 dihydrochloride. The compound is soluble in water up to 100 mM (46.84 mg/mL).[3][4] For organic stock solutions, DMSO is a common choice, but it is crucial to be aware of its potential physiological effects in cell-based assays.
2. How should I store stock solutions of DBM 1285 dihydrochloride?
For optimal stability, aqueous stock solutions should be prepared fresh for each experiment. If short-term storage is necessary, it is recommended to store aliquots at -80°C for no longer than one year.[5][6] Avoid repeated freeze-thaw cycles, as this can lead to degradation of the compound. Some suppliers do not recommend long-term storage of aqueous solutions and advise using them promptly after preparation.[7][8]
3. My DBM 1285 dihydrochloride is not dissolving easily in water. What should I do?
If you encounter solubility issues, gentle warming of the solution to 37°C and sonication can aid in dissolution.[5][6] Ensure that the water used is of high purity (e.g., Milli-Q or equivalent) as impurities can affect solubility.
4. Is DBM 1285 dihydrochloride sensitive to light?
5. At what pH is DBM 1285 dihydrochloride most stable?
The optimal pH for the stability of DBM 1285 dihydrochloride in aqueous solutions has not been publicly documented. However, the stability of many small molecules is pH-dependent.[9][10][11] It is advisable to maintain the pH of your experimental buffer within a neutral range (pH 6.8-7.4) unless your specific protocol requires otherwise. Extreme pH values (highly acidic or alkaline) are more likely to cause hydrolysis or other forms of degradation.
II. Troubleshooting Guide
This section provides solutions to common problems encountered during the use of DBM 1285 dihydrochloride in aqueous solutions.
| Problem | Potential Cause | Recommended Solution |
| Precipitation in working solution | - Exceeded solubility limit in the final buffer.- Interaction with components of the cell culture media or buffer.- Temperature fluctuations. | - Ensure the final concentration of DBM 1285 dihydrochloride in the working solution does not exceed its solubility in that specific medium.- Prepare a more dilute stock solution before adding it to the final medium.- Perform a small-scale compatibility test with your specific buffer or media before preparing a large volume.- Maintain a constant temperature for your solutions. |
| Loss of biological activity over time | - Degradation of the compound in the aqueous solution.- Adsorption to plasticware. | - Prepare fresh solutions for each experiment.- If using stored solutions, perform a quality control check (e.g., HPLC analysis) to confirm the integrity of the compound.- Use low-adsorption plasticware for preparing and storing solutions. |
| Inconsistent experimental results | - Inaccurate concentration of the stock solution.- Degradation of the compound due to improper storage or handling.- Pipetting errors. | - Confirm the concentration of your stock solution using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).- Follow the recommended storage and handling procedures strictly.- Ensure your pipettes are calibrated and use proper pipetting techniques. |
III. Experimental Protocols
This section provides detailed protocols for preparing and assessing the stability of DBM 1285 dihydrochloride solutions.
Protocol 1: Preparation of a 10 mM Aqueous Stock Solution
Materials:
-
DBM 1285 dihydrochloride (solid)
-
Sterile, deionized water (e.g., Milli-Q)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Sonicator
Procedure:
-
Weigh out the required amount of DBM 1285 dihydrochloride. For 1 mL of a 10 mM solution, you will need 4.68 mg (Molecular Weight = 468.42 g/mol ).
-
Transfer the solid to a sterile, amber microcentrifuge tube.
-
Add the appropriate volume of sterile, deionized water.
-
Vortex the solution for 30 seconds.
-
If the solid is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.
-
Once fully dissolved, the solution is ready for use or for further dilution.
-
For short-term storage, aliquot the solution into smaller volumes and store at -80°C.
Protocol 2: Preliminary Assessment of pH-Dependent Stability
Objective: To determine the relative stability of DBM 1285 dihydrochloride in buffers of different pH.
Materials:
-
10 mM DBM 1285 dihydrochloride aqueous stock solution
-
Buffers of different pH values (e.g., pH 4, 7, and 9)
-
HPLC system with a suitable column (e.g., C18)
-
UV detector
Procedure:
-
Prepare working solutions of DBM 1285 dihydrochloride at a final concentration of 100 µM in each of the selected buffers.
-
Immediately after preparation (t=0), inject an aliquot of each solution into the HPLC system to obtain an initial peak area representing the undegraded compound.
-
Incubate the remaining solutions at a controlled temperature (e.g., room temperature or 37°C), protected from light.
-
At predetermined time points (e.g., 2, 4, 8, 24 hours), inject an aliquot of each solution into the HPLC system.
-
Monitor the decrease in the peak area of the parent compound over time for each pH condition. A faster decrease indicates lower stability.
IV. Visualizing Experimental Workflows
Workflow for Preparing and Storing DBM 1285 Dihydrochloride Solutions
Caption: Workflow for preparing and storing DBM 1285 dihydrochloride solutions.
Decision Tree for Troubleshooting Precipitation Issues
Caption: Decision tree for troubleshooting precipitation issues.
V. References
-
Al-Najjar, B. O., et al. (2018). Aqueous Solubility and Degradation Kinetics of the Phytochemical Anticancer Thymoquinone; Probing the Effects of Solvents, pH and Light. Molecules, 23(8), 1883. [Link]
-
ResearchGate. Electrodegradation of 2,4-dichlorophenoxyacetic acid herbicide from aqueous solution.... [Link]
-
Lianmai Bio. DBM 1285 dihydrochloride. [Link]
-
Bio-Techne. DBM 1285 dihydrochloride. [Link]
-
ICH. STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. [Link]
-
Nash, R. A. (1998). Degradation kinetics of butylmethoxydibenzoylmethane (avobenzone) in aqueous solution. International journal of cosmetic science, 20(3), 147-157. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Tocris Bioscience DBM 1285 dihydrochloride 10 mg | Buy Online | Tocris Bioscience™ | Fisher Scientific [fishersci.com]
- 3. DBM 1285 dihydrochloride | p38 MAPK | Tocris Bioscience [tocris.com]
- 4. DBM 1285 dihydrochloride (5095) by Tocris, Part of Bio-Techne [bio-techne.com]
- 5. DBM 1285 dihydrochloride | TargetMol [targetmol.com]
- 6. 化合物 DBM 1285 dihydrochloride|T22710|TargetMol 品牌:TargetMol 美国 - ChemicalBook [m.chemicalbook.com]
- 7. apexbt.com [apexbt.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Degradation kinetics of butylmethoxydibenzoylmethane (avobenzone) in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results with DBM 1285 dihydrochloride
Topic: Troubleshooting Inconsistent Results with DBM 1285 Dihydrochloride Role: Senior Application Scientist Audience: Researchers & Drug Development Professionals
Executive Summary: The DBM 1285 Profile
DBM 1285 dihydrochloride (CAS: 1782532-29-9) is a potent, orally active p38 MAPK inhibitor . Unlike some first-generation inhibitors (e.g., SB203580) that bind the catalytic pocket and often result in the hyperphosphorylation of p38 via feedback loop loss, DBM 1285 is distinct in its ability to suppress p38 phosphorylation directly while inhibiting downstream inflammatory cytokines like TNF-α.
Inconsistent results with this compound often stem from three specific vectors: salt-form hygroscopy affecting dosing accuracy , misinterpretation of phosphorylation readouts , and solubility shocks during cellular treatment. This guide addresses these technical nuances.
Part 1: Reagent Preparation & Handling (The Foundation)
Q1: My calculated IC50 values are shifting between batches. Is the compound unstable?
Diagnosis: This is likely a stoichiometry error , not chemical instability. Technical Insight: DBM 1285 is supplied as a dihydrochloride salt (2HCl). Salts are frequently hygroscopic, meaning they absorb atmospheric water over time. The "generic" molecular weight (MW) is 468.42 g/mol , but the actual batch-specific MW can be higher due to varying degrees of hydration. The Fix:
-
Check the CoA: Always use the Batch Specific Molecular Weight found on the Certificate of Analysis (CoA) for your specific vial, not the generic MW printed on the website.
-
Solvation Strategy: Do not weigh small quantities (<5 mg) directly, as static and balance errors amplify inconsistencies. Dissolve the entire vial content into a stock solution based on the vendor's mass specification.
Q2: I see a fine precipitate when adding the stock solution to my cell culture media.
Diagnosis: pH Shock or Solubility Limit Breach . Technical Insight: DBM 1285 2HCl is acidic. While soluble in water (up to 100 mM) and DMSO, rapid dilution of a high-concentration acidic stock into buffered media (pH 7.4) can cause the free base form to precipitate locally before it disperses. The Fix:
-
Step 1 (Stock): Prepare your master stock in DMSO or Water at 10-50 mM.
-
Step 2 (Intermediate): Perform a 1:10 serial dilution in the same solvent or PBS before adding to media.
-
Step 3 (Delivery): Add the drug to the media while vortexing or swirling to ensure rapid dispersion.
-
Limit: Keep final DMSO concentration <0.1% to avoid solvent artifacts.
Part 2: In Vitro Experimental Variability
Q3: Western Blot Paradox: I treated cells with DBM 1285, but p38 phosphorylation decreased. Shouldn't inhibitors increase upstream phosphorylation?
Diagnosis: Mechanism Misunderstanding . Technical Insight: You are likely comparing DBM 1285 to catalytic inhibitors like SB203580.
-
SB203580: Binds the ATP pocket, preventing downstream phosphorylation (e.g., MAPKAPK2) but protecting p38 from dephosphorylation, often leading to increased p-p38 levels.
-
DBM 1285: Explicitly suppresses p38 phosphorylation . A decrease in p-p38 bands confirms target engagement. The Fix:
-
Primary Readout: Measure p-p38 (Thr180/Tyr182). A reduction indicates successful inhibition.
-
Secondary Readout (Gold Standard): Measure the phosphorylation of a downstream substrate, such as MAPKAPK2 (MK2) or HSP27 . This proves the pathway is functionally silenced.
Q4: The inhibition of TNF-α is variable in my macrophage assay.
Diagnosis: Serum Protein Binding or Stimulation Timing . Technical Insight: Kinase inhibitors can bind extensively to albumin in Fetal Bovine Serum (FBS), reducing the free fraction available to enter cells. Furthermore, p38 activation peaks rapidly (15–30 min) after LPS stimulation. The Fix:
-
Serum Starvation: If cell viability permits, reduce FBS to 0.5% or 1% during the drug incubation window.
-
Pre-Incubation: Pre-treat cells with DBM 1285 for 1–2 hours before adding LPS. This ensures the inhibitor occupies the kinase pocket before the signaling cascade is triggered.
Part 3: Visualizing the Mechanism
The following diagram illustrates the specific intervention point of DBM 1285 compared to the signaling cascade.
Figure 1: Mechanism of Action. DBM 1285 acts by suppressing the phosphorylation of p38 MAPK, thereby halting the downstream cascade leading to TNF-α production.
Part 4: Validated Experimental Protocols
Protocol A: Stock Solution Preparation
Objective: Create a stable, accurate 10 mM stock.
| Parameter | Specification | Notes |
| Solvent | DMSO (Anhydrous) or Water | Water is viable up to 100 mM, but DMSO is preferred for long-term sterility. |
| Concentration | 10 mM | Higher concentrations (e.g., 50 mM) increase risk of precipitation upon freeze-thaw. |
| Storage | -80°C | Aliquot into single-use vials (e.g., 20 µL) to avoid freeze-thaw cycles. |
| Stability | 6 Months | Discard if solution turns yellow or cloudy. |
Step-by-Step:
-
Calculate volume:
-
Note: Use Batch Specific MW.
-
-
Add solvent to the vial.
-
Vortex for 30 seconds. If using water and particles persist, sonicate for 5 minutes.
-
Aliquot and freeze immediately.
Protocol B: Cellular Inhibition Assay (Macrophage Model)
Objective: Verify DBM 1285 activity via TNF-α suppression.
-
Seed Cells: Plate RAW 264.7 macrophages at
cells/mL in DMEM + 10% FBS. Allow adherence (overnight). -
Starvation (Optional): Switch to DMEM + 0.5% FBS for 4 hours to synchronize cells.
-
Drug Treatment:
-
Prepare 1000x stocks of DBM 1285.
-
Dilute to 1x in warm media.
-
Add to cells. Incubate for 1 hour.
-
-
Stimulation: Add LPS (final conc. 100 ng/mL).
-
Harvest:
-
For Phospho-Protein (Western): Lyse cells 30 minutes post-LPS.
-
For Cytokines (ELISA): Collect supernatant 4–24 hours post-LPS.
-
Part 5: Troubleshooting Matrix
| Symptom | Probable Cause | Corrective Action |
| Precipitation in Media | High concentration shock; pH mismatch. | Dilute stock 1:10 in PBS before adding to media. Ensure final DMSO <0.1%. |
| No Inhibition Observed | Drug degradation; Serum binding. | Use fresh aliquots. Perform assay in low-serum (1%) media. |
| High Cell Toxicity | Off-target effects; DMSO toxicity. | Verify toxicity with an MTT assay. Include a "DMSO-only" vehicle control. |
| Inconsistent p-p38 Bands | Timing mismatch. | p38 phosphorylation is transient. Harvest cells 15–30 mins post-stimulation. |
References
DBM 1285 dihydrochloride off-target effects investigation
Subject: Selectivity Profiling, Off-Target Investigation, and Experimental Troubleshooting Current Status: Operational Role: Senior Application Scientist
System Overview & Mechanism of Action
DBM 1285 Dihydrochloride is a potent, orally active inhibitor of p38 mitogen-activated protein kinase (p38 MAPK) , specifically targeting the
Critical Distinction: DBM 1285 inhibits the catalytic activity of p38, not its activation by upstream kinases (MKK3/6). Consequently, users often observe hyper-phosphorylation of p38 upon treatment due to the loss of negative feedback loops. This is a pharmacological feature, not an off-target effect.
Key Chemical Properties
| Property | Specification | Experimental Implication |
| Form | Dihydrochloride Salt (2HCl) | pH Warning: Dissolving in unbuffered aqueous solution will drastically lower pH. |
| Solubility | Water (~46 mg/mL), DMSO | High water solubility allows aqueous stock prep, but requires immediate buffering. |
| Target | p38 | Primary readout should be p-HSP27 or p-MK2 , NOT p-p38. |
Experimental Design: The Selectivity Window
Many reported "off-target" effects are actually loss of selectivity due to supramaximal dosing. You must define a Selectivity Window before attributing phenotypes to off-target kinases.
Recommended Concentration Ranges
| Assay Type | Recommended Range | Risk Zone (>10 µM) |
| Cell-Free Kinase Assay | 10 nM – 100 nM | Loss of isoform specificity ( |
| Cell-Based Signaling | 0.5 µM – 5 µM | Cross-reactivity with JNK or ERK pathways. |
| Phenotypic/Survival | 1 µM – 10 µM | Non-specific cytotoxicity or physicochemical toxicity (pH). |
Expert Insight: If you observe inhibition of JNK or ERK phosphorylation at concentrations
Troubleshooting Guides (FAQ Format)
Issue A: "I treated cells with DBM 1285, but p38 phosphorylation (p-p38) increased. Is the drug working?"
Diagnosis: This is Paradoxical Activation , a hallmark of effective p38 inhibition. Mechanism: Active p38 normally phosphorylates upstream kinases (or phosphatases like DUSP1) to turn off the signaling signal. Blocking p38 activity breaks this negative feedback loop, causing upstream MKK3/6 to hyper-phosphorylate p38. Solution: Do not use p-p38 as a readout for inhibition. You must assay a downstream substrate.
Protocol: Downstream Efficacy Validation
-
Lyse cells in buffer containing phosphatase inhibitors.
-
Western Blot for Phospho-HSP27 (Ser82) or Phospho-MAPKAPK-2 (Thr334) .
-
Result: DBM 1285 should dose-dependently decrease p-HSP27, even if p-p38 levels increase.
Issue B: "My cells are dying rapidly. Is DBM 1285 cytotoxic?"
Diagnosis: p38 inhibition is generally cytostatic (halts growth), not cytotoxic (kills cells), unless the cell line is strictly dependent on p38 for survival (rare). Rapid death usually indicates Off-Target Toxicity or pH Shock .
Step-by-Step Troubleshooting:
-
Check the pH: You are using the dihydrochloride salt. If you added high concentrations directly to unbuffered media (or low-serum media), you may have acidified the culture.
-
Fix: Neutralize stock solutions with NaOH or use strong buffers (HEPES) in culture media.
-
-
Check for JNK Cross-talk: High doses of p38 inhibitors can inadvertently inhibit (or hyper-activate via feedback cross-talk) the JNK pathway.
-
Test: Blot for p-c-Jun. If p-c-Jun is altered significantly compared to control, reduce DBM 1285 concentration.
-
Issue C: "How do I prove the phenotype is p38-mediated and not off-target?"
Diagnosis: You need a "Self-Validating System" using a negative control or a rescue experiment.
Strategy 1: The "Rescue" Experiment
If DBM 1285 blocks cytokine production (e.g., TNF-
Strategy 2: Thermal Shift Assay (CETSA) To prove DBM 1285 is physically binding p38 in your specific cell type (and not just poisoning the mitochondria):
-
Treat live cells with DBM 1285 (1 hr).
-
Aliquot and heat shock at a gradient (
). -
Lyse and blot for p38.
-
Result: DBM 1285 binding should stabilize p38, shifting its melting curve to a higher temperature compared to DMSO control.
Visualizing the Pathway & Troubleshooting Logic
Diagram 1: Mechanism & Feedback Loops
This diagram illustrates why p-p38 increases during treatment and identifies the correct downstream readouts.
Caption: DBM 1285 blocks downstream signaling (Green) but removes feedback, increasing upstream p38 phosphorylation.
Diagram 2: Troubleshooting Decision Tree
Follow this logic flow when encountering unexpected experimental results.
Caption: Logic flow for distinguishing physicochemical artifacts (pH) from biological off-target effects.
References
-
Kang, J. S., et al. (2010). "DBM1285 suppresses tumor necrosis factor alpha production by blocking p38 mitogen-activated protein kinase/mitogen-activated protein kinase-activated protein kinase 2 signaling pathway."[1] Journal of Pharmacology and Experimental Therapeutics, 334(2), 657-664. Available at: [Link]
-
Bain, J., et al. (2007). "The selectivity of protein kinase inhibitors: a further update." Biochemical Journal, 408(3), 297–315. (Establishes protocols for p38 inhibitor selectivity profiling). Available at: [Link]
-
Schindler, J. F., et al. (2007). "p38 pathway kinases as anti-inflammatory drug targets."[2] Journal of Dental Research, 86(9), 800-811. (Review of p38 feedback loops and paradoxical activation). Available at: [Link]
Sources
Long-term storage conditions for DBM 1285 dihydrochloride
Topic: Long-Term Storage & Handling Guidelines
Document ID: TS-DBM1285-001 | Version: 2.4 | Status: Active
Executive Summary: Compound Identity & Properties
DBM 1285 dihydrochloride is a potent, orally active p38 MAPK inhibitor utilized primarily to suppress inflammation by blocking the p38 signaling pathway and downstream TNF-
As a dihydrochloride salt , this compound exhibits distinct physical properties compared to free-base kinase inhibitors—most notably its high water solubility. However, this salt form introduces specific storage risks, particularly hygroscopicity (tendency to absorb atmospheric moisture), which can lead to rapid hydrolysis and potency loss if mishandled.
| Property | Technical Specification |
| Chemical Name | N-cyclopropyl-4-[4-(4-fluorophenyl)-2-(4-piperidinyl)-5-thiazolyl]-2-pyrimidinamine dihydrochloride |
| Molecular Weight | 468.42 g/mol |
| Physical State | Pale yellow solid / Crystalline powder |
| Solubility (Water) | ~46 mg/mL (100 mM) |
| Target | p38 Mitogen-Activated Protein Kinase (p38 MAPK) |
| Primary Risk | Hygroscopic degradation; Acid-catalyzed hydrolysis in solution |
The "Golden Rules" of Storage
Failure to adhere to these core principles is the leading cause of experimental variability.
-
Desiccation is Non-Negotiable: The dihydrochloride salt attracts water molecules. Store the vial inside a secondary container (e.g., a sealed jar) containing active desiccant (silica gel) to prevent the powder from turning into a sticky gum.
-
Cold Chain Integrity:
-
Solid State: Store at -20°C .
-
Stock Solution: Store at -80°C . Never store aqueous solutions at 4°C or -20°C for long periods.
-
-
Aliquot Immediately: Avoid freeze-thaw cycles. Upon first use, dissolve the entire vial and aliquot into single-use volumes.
Troubleshooting & FAQs
Direct solutions to common issues reported by our user base.
Category A: Physical Appearance & Solubility[6][7][8]
Q: My DBM 1285 powder has turned from a pale yellow powder into a sticky, dark orange clump. Is it still usable? A: Likely No. This indicates significant moisture absorption (deliquescence) followed by potential oxidative degradation. The color shift to dark orange suggests the formation of degradation products (often N-oxide derivatives or hydrolysis of the thiazole ring).
-
Root Cause: The vial was likely opened while cold, causing condensation, or stored without desiccant.
-
Action: Discard and replace. For the new vial, allow it to equilibrate to room temperature (approx. 30–60 mins) inside a desiccator before opening.
Q: Can I dissolve DBM 1285 in DMSO instead of water? A: Yes, but with caveats. While DBM 1285 2HCl is highly water-soluble (up to 100 mM), it is also soluble in DMSO.
-
Technical Insight: The dihydrochloride salt is acidic. Dissolving it in DMSO can slightly acidify the solvent. If you are using this stock for cellular assays, ensure your culture medium has sufficient buffering capacity (HEPES/Bicarbonate) to neutralize the slight acidity upon dilution.
-
Recommendation: Water is the preferred solvent for stock preparation due to the salt form, but DMSO is acceptable if -80°C storage is available.
Category B: Stability & Handling[6][9][10]
Q: I stored my 10 mM aqueous stock at -20°C, and now I see a fine precipitate after thawing. Why? A: This is a "Salting Out" effect combined with the "Freeze-Concentration" phenomenon.
-
Mechanism: As water freezes, pure ice crystals form first, concentrating the salt and the drug in the remaining liquid phase. This high localized concentration can exceed the solubility limit, forcing the compound to precipitate. At -20°C, this phase separation is more prolonged than at -80°C.
-
Fix: Vortex vigorously at room temperature for 5 minutes. If precipitate persists, sonicate for 30 seconds. If it still does not dissolve, the compound may have nucleated into a less soluble polymorph; filtration is required, but concentration must be re-verified via UV/HPLC.
Q: How long can I keep the stock solution at 4°C? A: Less than 24 hours.
-
Reasoning: In aqueous solution, the acidic nature of the dihydrochloride salt can accelerate autohydrolysis of the pyrimidine-amine bond over time. Furthermore, aqueous solutions are prone to microbial growth.
-
Rule: Always prepare fresh or thaw a single-use aliquot from -80°C.
Experimental Protocols
Protocol 1: Master Stock Preparation (10 mM)
Target Concentration: 10 mM | Volume: Variable
-
Equilibration: Remove the product vial from -20°C storage. Place in a desiccator and wait 45 minutes until the vial feels warm to the touch.
-
Calculation:
-
Check the Batch Specific Molecular Weight (MW) on the CoA. The water content (hydration) varies by batch.[1]
-
Formula: Mass (mg) / MW ( g/mol ) = Moles.
-
Volume Required (mL) = Moles / 0.01 (Target Molarity).
-
-
Solubilization:
-
Add Sterile Water for Injection (or sterile filtered dH2O) to the vial.
-
Critical Step: Do not use PBS for the initial stock. The phosphate ions can interact with the high concentration of calcium/magnesium in some buffers or cause common ion effects that reduce solubility.
-
-
Aliquoting:
-
Dispense into light-protective (amber) microtubes.
-
Volume: 20 µL – 50 µL (Single experiment use).
-
-
Storage: Snap freeze in liquid nitrogen or dry ice/ethanol bath. Transfer to -80°C.
Protocol 2: In Vivo Formulation (Oral Gavage)
DBM 1285 is orally active.[1][2][3][4][5] Common vehicle: 0.5% Methylcellulose or Saline.
-
Weigh the required amount of DBM 1285 2HCl.
-
Dissolve completely in a small volume of sterile water (10% of final volume).
-
Slowly add 0.5% Methylcellulose (MC) or saline while stirring.
-
pH Check: The solution may be acidic (pH ~3-4). For animal welfare, adjust pH to ~6.0 using 1N NaOH very carefully (dropwise) to avoid precipitation.
-
Administration: Use within 2 hours of preparation.
Visualizations
Figure 1: Optimal Storage Workflow
A logic gate for handling DBM 1285 upon arrival to maximize shelf-life.
Caption: Decision tree for processing DBM 1285 dihydrochloride to prevent hygroscopic damage and hydrolysis.
Figure 2: Mechanism of Action (p38 MAPK Pathway)
Visualizing where DBM 1285 intervenes in the inflammatory cascade.
Caption: DBM 1285 inhibits p38 MAPK, preventing the phosphorylation of MK2 and subsequent translation of TNF-alpha.
Data Summary: Solubility & Stability
| Parameter | Condition | Limit/Status | Reference |
| Max Solubility | Water | 46.84 mg/mL (100 mM) | [1, 2] |
| Max Solubility | DMSO | ~100 mM | [2] |
| Solid Stability | -20°C (Desiccated) | > 2 Years | [1] |
| Solution Stability | Water (Room Temp) | < 24 Hours | [2] |
| Solution Stability | Water (-80°C) | 6 Months | [2] |
| Re-test Period | Solid | Every 12 months | [3] |
References
-
European Medicines Agency (EMA). Guideline on stability testing: stability testing of existing active substances and related finished products. Available at: [Link]
-
Kang, J. S., et al. (2010). "DBM1285 suppresses tumor necrosis factor alpha production by blocking p38 mitogen-activated protein kinase/mitogen-activated protein kinase-activated protein kinase 2 signaling pathway."[2] Journal of Pharmacology and Experimental Therapeutics, 334(2), 657-664.[2] Available at: [Link]
Sources
- 1. DBM 1285 dihydrochloride | p38 MAPK | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Tocris Bioscience DBM 1285 dihydrochloride 10 mg | Buy Online | Tocris Bioscience™ | Fisher Scientific [fishersci.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. Efficacy of a p38 mitogen activated protein kinase inhibitor in mitigating an established inflammatory reaction to polyethylene particles in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: DBM 1285 Dihydrochloride Assay Compatibility
Topic: Troubleshooting Assay Interference with DBM 1285 Dihydrochloride
Executive Summary: The "Invisible" Variable
DBM 1285 Dihydrochloride is a potent p38 MAPK inhibitor (CAS 1782532-29-9).[1] While highly effective in blocking TNF-
Unlike lipophilic free bases that fail due to precipitation, DBM 1285 .2HCl is highly water-soluble (up to 100 mM). However, this solubility comes at the cost of releasing two molar equivalents of protons (
This guide provides the protocols to distinguish true p38 inhibition from false positives caused by pH shifts or optical interference.
Technical Snapshot & Chemical Logic
| Property | Specification | Assay Implication |
| Compound Name | DBM 1285 Dihydrochloride | Specific p38 MAPK Inhibitor |
| Formula | Releases 2 | |
| MW | 468.42 g/mol | Use precise gravimetric prep; hygroscopic. |
| Solubility | Water (100 mM), DMSO (100 mM) | High aqueous solubility masks potential pH issues. |
| Core Structure | Thiazole / Pyrimidine / Piperidine | Nitrogen-rich heterocycles can fluoresce in UV/Blue. |
| Target | p38 | Enzyme requires |
Critical Interference Mechanisms
Mechanism A: The pH Crash (Primary Threat)
Most kinase assays utilize HEPES or Tris buffers at 10–50 mM (pH 7.4–7.5).
-
The Scenario: You prepare a 10 mM stock of DBM 1285 .2HCl in water or DMSO. You add this at a high concentration (e.g., 10–50
M) to a low-capacity kinase buffer. -
The Chemistry: The two HCl molecules dissociate immediately. If the buffer capacity is exceeded, the local pH can drop to 5.0 or lower.
-
The Result: The kinase unfolds or the ATP-binding pocket distorts. The assay reads "0% Activity," mimicking a potent inhibitor, but it is a False Positive .
Mechanism B: Optical Interference (Autofluorescence)
The thiazole-pyrimidine core of DBM 1285 is a conjugated system.
-
Risk: Potential excitation/emission overlap with blue-shifted fluorophores (e.g., Coumarin, Fluorescein) used in FRET or FP assays.
-
Mitigation: Use Red-shifted dyes (Alexa Fluor 647, Cy5) or Time-Resolved Fluorescence (TR-FRET) to gate out short-lived small molecule fluorescence.
Visualizing the Interference Logic
The following diagram illustrates the decision logic required when DBM 1285 appears to kill assay signal.
Figure 1: Diagnostic workflow for distinguishing true p38 inhibition from physicochemical interference caused by DBM 1285 .2HCl.
Validated Troubleshooting Protocols
Protocol A: The Buffer Capacity Stress Test
Use this to determine if your assay buffer can handle the .2HCl salt load.
Reagents:
-
Standard Kinase Buffer (e.g., 25 mM HEPES, pH 7.5).
-
DBM 1285 .2HCl Stock (10 mM in DMSO).
-
pH Micro-probe or pH Indicator Strips (0–14 range).
Procedure:
-
Aliquot 1 mL of Kinase Buffer into a tube.
-
Add DBM 1285 to the maximum concentration used in your assay (e.g., 10
M or 100 M). -
Mix by vortexing.
-
Measure pH immediately.
Pass/Fail Criteria:
-
PASS:
pH < 0.[2]1. (Proceed to assay).[3][4] -
FAIL:
pH > 0.[2]2. (The salt is overwhelming the buffer).-
Correction: Increase HEPES concentration to 50–100 mM or adjust the stock solution pH to 7.0 using NaOH before adding to the assay (careful of precipitation).
-
Protocol B: The "Mock Spike" (Optical Interference)
Use this to check if DBM 1285 absorbs light or fluoresces at your detection wavelengths.
Procedure:
-
Prepare a "Mock Reaction" containing Buffer + Substrate + DBM 1285 (Max Concentration). DO NOT ADD ENZYME.
-
Prepare a "Reference" containing Buffer + Substrate + DMSO only.
-
Add the detection reagent (e.g., antibody-fluorophore or colorimetric stain).
-
Read the signal.
Analysis:
-
Fluorescence Assay: If Signal (DBM) > Signal (Ref), the compound is autofluorescent.
-
Absorbance Assay: If OD (DBM) > OD (Ref), the compound absorbs at the detection wavelength.
Frequently Asked Questions (FAQ)
Q1: Can I dissolve DBM 1285 .2HCl in water instead of DMSO? A: Yes, it is soluble in water up to 100 mM [1]. However, a 100 mM aqueous solution will be extremely acidic . If you use water as the vehicle, you must neutralize the stock solution or ensure your assay buffer has high molarity (e.g., >50 mM HEPES) to buffer the acid input. DMSO is often preferred because the volume added to the assay is usually smaller (e.g., 1%), reducing the total acid load.
Q2: My IC50 curve looks like a steep cliff (Hill Slope > 3). Is this real? A: Likely not. A Hill slope > 3 often indicates a "threshold effect" rather than binding kinetics. This is characteristic of a pH crash or precipitation . Once the concentration of DBM 1285 hits a point where it overwhelms the buffer, the enzyme dies instantly, creating a vertical drop in the dose-response curve.
Q3: I see "negative inhibition" (Signal Increase) in my fluorescence assay. A: This is a classic sign of autofluorescence. DBM 1285 contains a thiazole ring which can fluoresce. If your readout is in the blue/green range (e.g., FITC, GFP), the compound's fluorescence is adding to the signal, masking the inhibition. Switch to a red-shifted dye (e.g., Alexa 647) or a TR-FRET format (e.g., HTRF, Lance) where the time-delay removes the compound's short-lived fluorescence interference [2].
Q4: Does DBM 1285 interfere with Western Blots?
A: Generally, no. The SDS-PAGE process separates the small molecule from the protein, and the wash steps remove it. However, if you treat cells with high concentrations (>50
References
-
Coussens, N. P., et al. (2015). Assay Interference by Chemical Reactivity and Properties. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available at: [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibitory effect of p38 mitogen-activated protein kinase inhibitors on cytokine release from human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Guide: DBM 1285 dihydrochloride vs. SB203580
[1]
Executive Summary
DBM 1285 dihydrochloride and SB203580 are both pharmacological inhibitors of the p38 mitogen-activated protein kinase (MAPK) pathway, a critical signaling cascade regulating inflammation, cell differentiation, and apoptosis.[1]
While SB203580 serves as the historical "gold standard" tool compound for in vitro assays, it suffers from poor water solubility and known off-target effects (e.g., CK1, RIPK2). DBM 1285 dihydrochloride emerges as a superior alternative for in vivo applications and complex biological models due to its high water solubility, oral bioavailability, and distinct mechanistic profile that results in the suppression of p38 phosphorylation itself—a feature often absent in ATP-competitive inhibitors like SB203580.
Quick Selection Guide
| Feature | SB203580 | DBM 1285 dihydrochloride |
| Primary Application | In vitro screening, Western blot validation | In vivo models, aqueous-sensitive assays |
| Mechanism | ATP-competitive (Blocks catalytic activity) | Pathway Blocker (Suppresses p38 phosphorylation) |
| Water Solubility | Poor (Requires DMSO) | High (~46 mg/mL) |
| In Vivo Route | IP / IV (Vehicle dependent) | Oral (PO) , IP, IV |
| Key Downside | Paradoxical p38 hyperphosphorylation | Less historical literature data |
Mechanistic Profile & Technical Analysis
The p38 MAPK Signaling Cascade
To understand the divergence between these two compounds, one must visualize the activation hierarchy. p38 MAPK is activated by upstream kinases (MKK3/6) via phosphorylation at the Thr-Gly-Tyr (TGY) motif.
Figure 1: Mechanistic intervention points. SB203580 inhibits the catalytic function of active p38, often leading to upstream accumulation of p-p38. DBM 1285 prevents the phosphorylation event, silencing the pathway earlier.
SB203580: The ATP-Competitive Inhibitor[4]
-
Mechanism: SB203580 binds to the ATP-binding pocket of p38
and p38 . It does not inhibit the phosphorylation of p38 by MKK3/6. -
The "Hyperphosphorylation" Artifact: Because SB203580 blocks p38 activity, it prevents the negative feedback loops (e.g., phosphatase induction) that normally dampen the signal. Consequently, researchers often observe increased levels of phosphorylated p38 (p-p38) on Western blots, even though the downstream signaling (e.g., p-HSP27) is blocked. This can be confusing for novices.
DBM 1285 dihydrochloride: The Pathway Suppressor[1][4]
-
Mechanism: DBM 1285 is distinct in that it is reported to suppress p38 phosphorylation .[2] This suggests it may act by altering the conformation of p38 to prevent MKK binding, or by interfering with the upstream activation complex.
-
Outcome: Treatment results in a reduction of both p-p38 levels and downstream cytokine production (TNF-
), providing a "cleaner" shutdown of the pathway without the hyperphosphorylation artifact.
Detailed Performance Comparison
Potency and Selectivity
| Property | SB203580 | DBM 1285 dihydrochloride |
| IC50 (p38 | ~50 nM (Cell-free) | Not publicly standardized (Cell-based efficacy emphasized) |
| Selectivity | Selective for p38 | High specificity for p38 pathway; blocks LPS-induced TNF- |
| Cellular Potency | Effective at 1–10 | Effective at 0.1–5 |
Physicochemical Properties (Crucial for Experimental Design)
-
Solubility:
-
SB203580: Hydrophobic. Must be dissolved in DMSO (typically 10-50 mM stock). Dilution into aqueous media can cause precipitation if >1% DMSO is not maintained, which can be toxic to sensitive cells.
-
DBM 1285: The dihydrochloride salt confers excellent water solubility (~46 mg/mL or ~100 mM). This allows for DMSO-free experimental conditions, essential for studying DMSO-sensitive pathways (e.g., stem cell differentiation, specific channel activities).
-
-
In Vivo Suitability:
Experimental Protocols
Protocol A: DMSO-Free Inhibition Assay (Using DBM 1285)
Objective: To inhibit LPS-induced TNF-
Materials:
-
DBM 1285 dihydrochloride (Tocris/Bio-Techne Cat# 5095 or equivalent)
-
LPS (Lipopolysaccharide)[4]
-
RAW 264.7 Macrophages
-
Sterile Water or PBS
Step-by-Step:
-
Stock Preparation: Dissolve DBM 1285 directly in sterile PBS or culture medium to create a 10 mM stock solution. Filter sterilize (0.22
m). Note: No DMSO required. -
Cell Seeding: Plate macrophages at
cells/well in a 6-well plate. Allow adherence overnight. -
Pre-treatment: Add DBM 1285 to cells at final concentrations of 0.5, 1.0, and 5.0
M. Incubate for 1 hour at 37°C. -
Stimulation: Add LPS (final conc. 100 ng/mL) directly to the wells containing the inhibitor.
-
Incubation: Incubate for 4–6 hours (for mRNA/protein) or 18–24 hours (for secreted cytokine ELISA).
-
Analysis: Collect supernatant for TNF-
ELISA. Lyse cells for Western Blot.[5]-
Expected Result: Dose-dependent reduction in TNF-
. Western blot should show reduced p-p38 compared to LPS-only control.
-
Protocol B: Western Blot Validation (Comparing both)
Objective: To distinguish the mechanistic difference between the two inhibitors.
-
Setup: Prepare two sets of cells.
-
Set A: Treat with SB203580 (10
M).[6] -
Set B: Treat with DBM 1285 (5
M).
-
-
Stimulation: Stimulate both sets with Anisomycin or LPS for 30 minutes.
-
Blotting Targets:
-
p-p38 (Thr180/Tyr182):
-
SB203580 Group: Signal will be High (often higher than control).
-
DBM 1285 Group: Signal will be Low/Absent .
-
-
p-MAPKAPK2 (Thr334): (Downstream substrate)
-
Both Groups: Signal should be Low/Absent (confirming efficacy).
-
-
Decision Matrix
Use the following logic tree to select the appropriate inhibitor for your study.
Figure 2: Selection logic for p38 MAPK inhibitors based on experimental constraints.
References
-
Kang, J. S., et al. (2010). "DBM1285 suppresses tumor necrosis factor alpha production by blocking p38 mitogen-activated protein kinase/mitogen-activated protein kinase-activated protein kinase 2 signaling pathway."[4] Journal of Pharmacology and Experimental Therapeutics, 334(2), 657-664.
-
Cuenda, A., et al. (1995). "SB 203580 is a specific inhibitor of a MAP kinase homologue which is stimulated by cellular stresses and interleukin-1." FEBS Letters, 364(2), 229-233.
-
Kumar, S., et al. (1999). "p38 MAP kinases: key signaling molecules as therapeutic targets for inflammatory diseases." Nature Reviews Drug Discovery, 2(9), 717-726.
-
Bio-Techne / Tocris. "DBM 1285 dihydrochloride Product Datasheet."
Sources
- 1. Differential effects of p38 MAP kinase inhibitors SB203580 and SB202190 on growth and migration of human MDA-MB-231 cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DBM 1285 dihydrochloride | p38 MAPK | Tocris Bioscience [tocris.com]
- 3. resources.tocris.com [resources.tocris.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Pro- and anti-inflammatory functions of the p38 pathway in rheumatoid arthritis: Advantages of targeting upstream kinases MKK3 or MKK6 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
A Comparative Guide to the Efficacy of p38 MAPK Inhibitors: DBM 1285 Dihydrochloride vs. VX-702
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of p38 MAPK in Inflammation and the Quest for Specific Inhibitors
The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a cornerstone of the cellular response to inflammatory cytokines and environmental stress.[1][2] Activation of this pathway triggers a cascade of downstream events, culminating in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). These cytokines are pivotal mediators in a host of inflammatory diseases, including rheumatoid arthritis.[3] Consequently, the development of potent and selective p38 MAPK inhibitors has been a significant focus of therapeutic research.[4]
This guide provides an in-depth, objective comparison of two such inhibitors: DBM 1285 dihydrochloride, a compound primarily utilized in preclinical research, and VX-702, a second-generation inhibitor that has undergone clinical investigation. We will delve into their mechanisms of action, compare their efficacy based on available data, and provide detailed experimental protocols for their evaluation, offering a comprehensive resource for researchers in the field.
Mechanism of Action: Targeting the Core of the Inflammatory Cascade
Both DBM 1285 and VX-702 exert their anti-inflammatory effects by targeting p38 MAPK. DBM 1285 is described as a p38 MAPK inhibitor that suppresses the phosphorylation of p38 and subsequently reduces the production of TNF-α in macrophages stimulated with lipopolysaccharide (LPS).[5][6] This indicates that DBM 1285 interferes with the activation of the p38 MAPK enzyme itself.
VX-702 is a highly selective, orally active, and ATP-competitive inhibitor of p38α MAPK.[7][8] Its higher potency for the α isoform over the β isoform (14-fold) is a key characteristic.[8][9] By binding to the ATP pocket, VX-702 effectively blocks the kinase activity of p38α, preventing the phosphorylation of its downstream substrates and thereby inhibiting the production of inflammatory cytokines.[7]
The following diagram illustrates the p38 MAPK signaling pathway and the points of intervention for these inhibitors.
Caption: A typical experimental workflow for p38 MAPK inhibitor evaluation.
In Vitro p38 MAPK Activity Assay (Non-Radioactive)
Objective: To determine the direct inhibitory effect of DBM 1285 and VX-702 on p38 MAPK enzymatic activity and to calculate their respective IC50 values.
Causality: This assay provides a direct measure of the compound's ability to inhibit the kinase activity of p38 MAPK, which is the primary mechanism of action. By using a purified enzyme and a specific substrate, it isolates the interaction between the inhibitor and its target, providing a quantitative measure of potency (IC50).
Protocol:
-
Reagent Preparation:
-
Prepare a kinase assay buffer (e.g., 20 mM HEPES pH 7.0, 10 mM MgCl2, 1 mM DTT, 0.01% Tween 20).
-
Reconstitute recombinant active p38α MAPK enzyme and its substrate (e.g., ATF-2 fusion protein) in the kinase assay buffer to the desired concentrations.
-
Prepare a stock solution of ATP in kinase assay buffer.
-
Prepare serial dilutions of DBM 1285 and VX-702 in the appropriate solvent (e.g., DMSO) and then in kinase assay buffer.
-
-
Kinase Reaction:
-
In a 96-well plate, add the p38α MAPK enzyme to each well.
-
Add the serially diluted inhibitors (DBM 1285 and VX-702) or vehicle control to the respective wells.
-
Incubate for a pre-determined time (e.g., 10-20 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the ATP and ATF-2 substrate mixture to all wells.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
-
Detection:
-
Terminate the reaction by adding a stop solution (e.g., EDTA).
-
Detect the amount of phosphorylated ATF-2. This can be done using various methods, such as:
-
ELISA-based: Transfer the reaction mixture to an ELISA plate coated with an antibody that captures ATF-2. Use a phospho-specific antibody conjugated to an enzyme (e.g., HRP) to detect phosphorylated ATF-2. Add a substrate and measure the absorbance.
-
LANCE TR-FRET: Use a europium-labeled anti-phospho-ATF-2 antibody and an allophycocyanin-labeled anti-GST antibody (for a GST-tagged ATF-2 substrate). [10]The proximity of the donor and acceptor fluorophores upon phosphorylation of the substrate results in a FRET signal.
-
-
-
Data Analysis:
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound.
-
Cellular Assay: LPS-Induced TNF-α Secretion in Macrophages
Objective: To assess the ability of DBM 1285 and VX-702 to inhibit the production and secretion of TNF-α in a cellular context.
Causality: This assay moves from a biochemical to a cellular environment, confirming that the inhibitors can penetrate the cell membrane and inhibit the p38 MAPK pathway in a more physiologically relevant setting. LPS is a potent activator of the p38 MAPK pathway in macrophages, leading to robust TNF-α production. [11] Protocol:
-
Cell Culture:
-
Culture a macrophage cell line (e.g., RAW 264.7 or J774A.1) or primary bone marrow-derived macrophages in appropriate culture medium. [12] * Seed the cells into 96-well plates at a suitable density and allow them to adhere overnight.
-
-
Inhibitor Treatment and Stimulation:
-
Sample Collection and Analysis:
-
Data Analysis:
-
Calculate the percentage of TNF-α inhibition for each inhibitor concentration relative to the LPS-stimulated vehicle control.
-
Determine the IC50 value for the inhibition of TNF-α production for each compound.
-
In Vivo Model: Adjuvant-Induced Arthritis (AIA) in Rats
Objective: To evaluate the therapeutic efficacy of orally administered DBM 1285 and VX-702 in a preclinical model of chronic inflammatory arthritis.
Causality: The AIA model in rats is a well-established and widely used preclinical model for rheumatoid arthritis. [15][16]It allows for the assessment of a compound's oral bioavailability, pharmacokinetic/pharmacodynamic relationship, and its ability to reduce systemic inflammation and joint damage in a whole-organism context.
Protocol:
-
Induction of Arthritis:
-
Treatment:
-
Begin oral administration of DBM 1285, VX-702, or vehicle control at the onset of clinical signs of arthritis (typically 10-12 days post-adjuvant injection) or in a prophylactic setting.
-
Administer the compounds daily for a specified period (e.g., 14-21 days).
-
-
Efficacy Assessment:
-
Clinical Scoring: Monitor the animals daily or every other day for signs of arthritis. Score the severity of inflammation in each paw based on a scale that assesses erythema and swelling.
-
Paw Volume Measurement: Measure the volume of the hind paws using a plethysmometer at regular intervals.
-
Body Weight: Record the body weight of the animals regularly as an indicator of general health.
-
Histopathology: At the end of the study, collect the ankle and knee joints, fix them in formalin, decalcify, and embed in paraffin. Prepare tissue sections and stain with hematoxylin and eosin (H&E) to assess inflammation, pannus formation, and bone/cartilage erosion.
-
-
Data Analysis:
-
Compare the mean arthritis scores and paw volumes between the treatment groups and the vehicle control group over time.
-
Perform statistical analysis (e.g., ANOVA) to determine the significance of the treatment effects.
-
Score the histopathological changes to provide a semi-quantitative assessment of joint damage.
-
Conclusion: A Tale of Two Inhibitors
The comparison between DBM 1285 dihydrochloride and VX-702 highlights the different stages of drug development. DBM 1285 is a valuable tool for preclinical research, demonstrating efficacy in established animal models of inflammation. [5]Its primary utility lies in elucidating the role of p38 MAPK in various disease processes.
VX-702, on the other hand, represents a more advanced stage of development, with well-characterized potency, selectivity, and data from human clinical trials. [8][18][19]While its clinical development for rheumatoid arthritis did not lead to its market approval, the data generated provides invaluable insights into the therapeutic potential and challenges of targeting the p38 MAPK pathway in chronic inflammatory diseases.
For researchers, the choice between these two compounds will depend on the specific research question. DBM 1285 is suitable for foundational, preclinical studies, while the data available for VX-702 can serve as a benchmark for the development of new and improved p38 MAPK inhibitors. The experimental protocols provided in this guide offer a robust framework for the continued investigation and comparison of these and other molecules targeting this critical inflammatory pathway.
References
-
AdooQ Bioscience. VX-702. [Link]
-
Ding, C. (2006). Drug evaluation: VX-702, a MAP kinase inhibitor for rheumatoid arthritis and acute coronary syndrome. Current Opinion in Investigational Drugs, 7(11), 1020-1025. [Link]
-
Chondrex, Inc. A Protocol for Adjuvant-Induced Arthritis (AIA) in Rats. [Link]
-
Jacobs, C. A., et al. (2008). TLR2 modulates inflammation in zymosan-induced arthritis in mice. Arthritis and rheumatism, 58(11), 3493-3505. [Link]
-
Christian, F., et al. (2008). Suppression of LPS-Induced TNF-α Production in Macrophages by cAMP Is Mediated by PKA-AKAP95-p105. Science signaling, 1(45), ra11. [Link]
-
Bio-protocol. Adjuvant-Induced Arthritis (AIA) Rat Model. [Link]
-
Wall, E. A., et al. (2009). Suppression of LPS-induced TNF-alpha production in macrophages by cAMP is mediated by PKA-AKA. Science signaling, 2(69), pt3. [Link]
-
Fujieda, Y., et al. (2013). Inflammation and resolution are associated with upregulation of fatty acid β-oxidation in zymosan-induced peritonitis. PloS one, 8(6), e66270. [Link]
-
PubMed. Drug evaluation: VX-702, a MAP kinase inhibitor for rheumatoid arthritis and acute coronary syndrome. [Link]
-
ResearchGate. Western blot analysis of total and phospho-p38-MAPK in normal and... [Link]
-
National Institutes of Health. Activation of p38 mitogen-activated protein kinase by norepinephrine in T-lineage cells. [Link]
-
PubMed Central. LPS-Induced Formation of Immunoproteasomes: TNF-α and Nitric Oxide Production are Regulated by Altered Composition of Proteasome-Active Sites. [Link]
-
ResearchGate. What is induction of rheumatoid arthritis in rats protocol ? [Link]
-
MDPI. Zymosan-Induced Murine Peritonitis Is Associated with an Increased Sphingolipid Synthesis without Changing the Long to Very Long Chain Ceramide Ratio. [Link]
-
PubMed Central. Zymosan-induced peritonitis: Effects on cardiac function, temperature regulation, translocation of bacteria and role of dectin-1. [Link]
-
Chondrex, Inc. Adjuvant-Induced Arthritis Model. [Link]
-
ResearchGate. LPS-induced secretion of TNF-α by human mononuclear cells with... [Link]
-
Dove Medical Press. Dehydrozingerone Alleviates Hyperalgesia, Oxidative Stress and Inflammatory Factors in Complete Freund's Adjuvant-Induced Arthritic Rats. [Link]
-
MDPI. In Vivo Zymosan Treatment Induces IL15-Secreting Macrophages and KLRG1-Expressing NK Cells in Mice. [Link]
-
National Center for Biotechnology Information. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants. [Link]
-
ResearchGate. Dynamics of human protein kinases linked to drug selectivity. [Link]
-
National Institutes of Health. Macrophage Inflammatory Assay. [Link]
Sources
- 1. TLR2 modulates inflammation in zymosan-induced arthritis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Drug evaluation: VX-702, a MAP kinase inhibitor for rheumatoid arthritis and acute coronary syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tocris Bioscience DBM 1285 dihydrochloride 10 mg | Buy Online | Tocris Bioscience™ | Fisher Scientific [fishersci.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. resources.revvity.com [resources.revvity.com]
- 11. Suppression of LPS-Induced TNF-α Production in Macrophages by cAMP Is Mediated by PKA-AKAP95-p105 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. LPS-Induced Formation of Immunoproteasomes: TNF-α and Nitric Oxide Production are Regulated by Altered Composition of Proteasome-Active Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. chondrex.com [chondrex.com]
- 16. bio-protocol.org [bio-protocol.org]
- 17. Adjuvant-Induced Arthritis Model [chondrex.com]
- 18. abmole.com [abmole.com]
- 19. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Secondary Assays for Validating Kinase Inhibitor Hits: The Case of DBM 1285
In the fast-paced world of drug discovery, a primary high-throughput screen (HTS) is merely the opening chapter. Identifying a "hit" like DBM 1285 dihydrochloride is an exciting first step, but it is the rigorous subsequent validation that separates a promising lead from a statistical artifact. This guide provides an in-depth, technically-grounded framework for designing a cascade of secondary assays to confirm, quantify, and characterize the effects of a novel kinase inhibitor.
For the purposes of this guide, we will hypothesize that DBM 1285 was identified as a potent inhibitor of PI3Kα (Phosphoinositide 3-kinase alpha) , a key node in the PI3K/Akt/mTOR signaling pathway. This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a frequent driver in many cancers.[1][2][3] Our goal is to build a comprehensive data package that validates DBM 1285's mechanism of action and cellular efficacy.
The Validation Workflow: From Hit to Confirmed Lead
A successful validation strategy is built on a logical progression of experiments, moving from simple, purified systems to complex, biologically relevant cellular models. Each step serves to answer a critical question about the compound's behavior, building confidence in its therapeutic potential.
Caption: A logical workflow for validating a primary kinase inhibitor hit.
Orthogonal Biochemical Confirmation: Is the Initial Hit Real?
The first crucial step is to eliminate false positives arising from the primary assay technology itself.[4] An orthogonal assay uses a different detection method to measure the same biological event, ensuring the observed activity is genuine.[5]
Rationale: If the primary screen used a luminescence-based ATP depletion assay (like Kinase-Glo®), a compound interfering with the luciferase enzyme would appear as a false positive. An orthogonal method, such as a radiometric assay that directly measures the transfer of ³³P-labeled phosphate, would not be susceptible to this interference.[6]
Comparative Data:
| Assay Method | Principle | DBM 1285 IC₅₀ (nM) | Staurosporine (Control) IC₅₀ (nM) |
| Primary: ADP-Glo™ | Measures ADP production via luminescence[7][8] | 25.3 | 5.8 |
| Orthogonal: HotSpot™ Radiometric | Measures ³³P-phosphate incorporation into substrate[6] | 28.1 | 6.2 |
The consistent IC₅₀ values across different platforms strongly suggest that DBM 1285 is a genuine inhibitor of PI3Kα enzymatic activity and not an artifact of the primary assay format.
Cellular Target Engagement: Does the Compound Hit its Target in a Cell?
A compound's activity against a purified enzyme doesn't guarantee it will work in the complex environment of a living cell.[6] It must be cell-permeable and able to find and bind its target amidst thousands of other proteins. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm this.[9][10][11]
Rationale: CETSA operates on the principle that when a compound binds to its target protein, it stabilizes the protein's structure.[12] This stabilization makes the protein more resistant to heat-induced denaturation. By heating cell lysates treated with DBM 1285 to various temperatures and then quantifying the remaining soluble PI3Kα, we can directly observe target engagement.[9][10][13]
Caption: The principle of the Cellular Thermal Shift Assay (CETSA).
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture: Plate a suitable cancer cell line with high PI3K pathway activation (e.g., MCF-7) and grow to 80-90% confluency.
-
Compound Treatment: Treat cells with DBM 1285 (e.g., 1 µM) or a vehicle control (e.g., 0.1% DMSO) for 1-2 hours in serum-free media.
-
Harvesting: Harvest cells, wash with PBS, and resuspend in a lysis buffer containing protease and phosphatase inhibitors.
-
Heat Challenge: Aliquot the cell lysate into PCR tubes. Heat the tubes at a range of different temperatures (e.g., 40°C to 65°C) for 3 minutes, followed by cooling at 4°C for 3 minutes.
-
Separation: Centrifuge the samples at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.
-
Quantification: Carefully collect the supernatant (containing soluble proteins) and analyze the amount of PI3Kα by Western Blot or ELISA. A positive result is a shift in the melting curve to a higher temperature in the DBM 1285-treated samples.
Pathway Modulation: Does Target Engagement Inhibit Downstream Signaling?
Confirming that DBM 1285 binds PI3Kα is critical, but we must also demonstrate that this binding event leads to the intended biological consequence: inhibition of the downstream signaling cascade.[14] The immediate substrate of PI3K is PIP2, which is converted to PIP3, leading to the recruitment and phosphorylation of the kinase Akt at Serine 473. Therefore, measuring the level of phosphorylated Akt (p-Akt) is a direct readout of PI3K activity in cells.
Rationale: A Western Blot is the gold-standard technique for this analysis.[15] It allows for the specific detection and semi-quantitative analysis of p-Akt levels. To ensure accurate interpretation, it's essential to also probe for total Akt levels.[16][17] This normalization accounts for any differences in protein loading between samples, ensuring that a decrease in the p-Akt signal is due to pathway inhibition and not simply less protein.[16]
Experimental Protocol: Western Blot for p-Akt (Ser473)
-
Cell Treatment: Seed MCF-7 cells and allow them to adhere. Starve cells in serum-free media overnight to reduce basal pathway activity.
-
Stimulation & Inhibition: Pre-treat cells with a dose range of DBM 1285 (e.g., 0, 10, 100, 1000 nM) for 2 hours. Then, stimulate the PI3K pathway with a growth factor (e.g., 100 ng/mL IGF-1) for 15 minutes.
-
Lysis: Immediately wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with fresh protease and phosphatase inhibitors to preserve phosphorylation states.[18]
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis: Load equal amounts of protein (e.g., 20 µg) from each sample onto an SDS-PAGE gel and separate by size.[18]
-
Transfer: Transfer the separated proteins to a PVDF membrane.[17]
-
Blocking: Block the membrane for 1 hour at room temperature using 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST). Note: Milk should be avoided as its phosphoprotein content can cause high background.[17][18]
-
Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for p-Akt (Ser473).
-
Washing & Secondary Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.[18]
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.[18]
-
Stripping & Reprobing: Strip the membrane and re-probe with an antibody for total Akt to serve as a loading control.
Functional Cellular Assays: Does Pathway Inhibition Produce a Desired Phenotype?
The ultimate goal of inhibiting the PI3K/Akt/mTOR pathway is typically to halt cancer cell proliferation or induce apoptosis (programmed cell death). Therefore, the next logical step is to measure these functional outcomes.
Rationale: We will employ two distinct, luminescence-based assays that are highly sensitive and suitable for multi-well plate formats.
-
Cell Proliferation (CellTiter-Glo®): This assay quantifies ATP, an indicator of metabolically active, viable cells.[19][20] A reduction in the luminescent signal corresponds to fewer viable cells.
-
Apoptosis (Caspase-Glo® 3/7): This assay measures the activity of caspases 3 and 7, key executioner enzymes in the apoptotic pathway.[21][22] An increase in signal indicates the induction of apoptosis.
Comparative Data:
| Assay | Endpoint | DBM 1285 EC₅₀ (nM) | Known PI3K Inhibitor (Alpelisib) EC₅₀ (nM) |
| CellTiter-Glo® | Measures ATP (Viability)[19][20] | 155 | 130 |
| Caspase-Glo® 3/7 | Measures Caspase 3/7 Activity (Apoptosis)[21][22] | 210 | 195 |
The potent EC₅₀ values in both assays confirm that the biochemical and pathway inhibition observed with DBM 1285 translates into the desired anti-cancer cellular phenotypes.
Experimental Protocol: CellTiter-Glo® Viability Assay
-
Cell Plating: Seed MCF-7 cells in a 96-well, opaque-walled plate at a density of 5,000 cells/well and allow them to attach overnight.
-
Compound Treatment: Treat cells with a serial dilution of DBM 1285 for 72 hours. Include vehicle-only wells as a negative control.
-
Reagent Addition: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add the reagent directly to each well in a volume equal to the culture medium.[19]
-
Incubation: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Read the luminescence on a plate reader. The signal is proportional to the number of viable cells.
Selectivity Profiling: How Specific is DBM 1285?
No inhibitor is perfectly specific. Understanding a compound's off-target activity is critical for predicting potential side effects and interpreting biological data correctly. Kinase selectivity profiling involves screening the compound against a large panel of diverse kinases.[23][24]
Rationale: Major service providers offer panels that can test a compound against hundreds of human kinases, typically using a radiometric or binding assay format.[25] The goal is to determine the concentration at which the compound inhibits other kinases relative to its primary target, PI3Kα. A highly selective compound will show a large window between its on-target and off-target potencies.
Sample Selectivity Data (Inhibition at 1 µM):
| Kinase Target | % Inhibition by DBM 1285 | % Inhibition by Control (Broad Spectrum) |
| PI3Kα (Target) | 98% | 99% |
| PI3Kβ | 75% | 98% |
| PI3Kδ | 45% | 95% |
| PI3Kγ | 42% | 94% |
| mTOR | 15% | 99% |
| Akt1 | <5% | 97% |
| CDK2 | <5% | 99% |
| EGFR | <5% | 98% |
This hypothetical data shows DBM 1285 is highly potent against its target, PI3Kα, with moderate activity against other PI3K isoforms and minimal activity against unrelated kinases like Akt and EGFR at this concentration. This profile is crucial for advancing the compound into further preclinical development.
Conclusion
This multi-faceted approach provides a robust validation cascade for a primary screening hit like DBM 1285. By systematically confirming direct enzymatic inhibition, demonstrating target engagement in a cellular context, verifying downstream pathway modulation, measuring desired functional outcomes, and characterizing selectivity, researchers can build a comprehensive data package. This rigorous, evidence-based process is essential for justifying the significant investment required to advance a promising compound toward clinical development.
References
- Vertex AI Search. (2022). A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement - bioRxiv.
-
Martinez Molina, D., et al. (2013). Monitoring drug-target interactions in intact cells with the cellular thermal shift assay. Science. Available from: [Link]
- Reaction Biology. (n.d.). Kinase Drug Discovery Services.
- Eurofins DiscoverX. (n.d.). Accelerating Kinase Drug Discovery with Validated Kinase Activity Assay Kits.
- BMG LABTECH. (2020). Kinase assays.
-
Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal. Available from: [Link]
- Wissing, J., et al. (2011). Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. Wiley-VCH.
-
Inglese, J., et al. (2012). Assay Development for Protein Kinase Enzymes. NCBI Bookshelf. Available from: [Link]
-
Abdel-Wahab, A.F., et al. (2024). PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment. Cancers. Available from: [Link]
- Bio-Rad Antibodies. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events.
- Revvity Signals. (2022). Improving Therapeutics Discovery with Orthogonal Assay Data.
-
Wikipedia. (n.d.). Cellular thermal shift assay. Available from: [Link]
-
Vasta, J.D., et al. (2020). Importance of Quantifying Drug-Target Engagement in Cells. ACS Chemical Biology. Available from: [Link]
- Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
-
Janku, F., et al. (2018). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Journal of the National Cancer Institute. Available from: [Link]
-
Vasta, J.D., et al. (2020). Importance of Quantifying Drug-Target Engagement in Cells. ACS Publications. Available from: [Link]
-
Creative Biolabs. (n.d.). Orthogonal Assay Service. Available from: [Link]
-
protocols.io. (2025). Caspase 3/7 Activity. Available from: [Link]
-
Reaction Biology. (2023). Kinase Selectivity Panels. Available from: [Link]
-
AXXAM. (n.d.). From gene to validated and qualified hits. Available from: [Link]
-
Ossiform Research Line. (2023). Using CellTiter-Glo 3D Cell Viability Assay and P3D Scaffolds. YouTube. Available from: [Link]
-
Sygnature Discovery. (2020). Strategies for target and pathway engagement in cellular assays. Available from: [Link]
-
Wikipedia. (n.d.). PI3K/AKT/mTOR pathway. Available from: [Link]
-
ResearchGate. (2024). How to detect phosphorylation on Western Blots?. Available from: [Link]
-
News-Medical. (2025). Redefining target engagement with new strategies in drug discovery. Available from: [Link]
-
American Pharmaceutical Review. (n.d.). Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. Available from: [Link]
-
Medical Research Council. (n.d.). Kinase Profiling Inhibitor Database. Available from: [Link]
-
National Center for Advancing Translational Sciences. (n.d.). Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High-throughput Screening. Available from: [Link]
-
News-Medical. (2020). Cellular Thermal Shift Assay (CETSA). Available from: [Link]
-
Guerrero-Zotano, A., et al. (2016). PI3K/AKT/mTOR Signaling Pathway in Breast Cancer: From Molecular Landscape to Clinical Aspects. MDPI. Available from: [Link]
-
Cravatt, B.F., & Patricelli, M.P. (2014). Determining target engagement in living systems. Nature Chemical Biology. Available from: [Link]
-
Charles River Laboratories. (n.d.). Orthogonal Screening Platforms. Available from: [Link]
-
Abdel-Wahab, A.F., et al. (2024). PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment. PubMed. Available from: [Link]
-
Reaction Biology. (2022). Caspase-Glo 3/7 Assay. Available from: [Link]
-
Al-Ali, H., et al. (2017). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics. Available from: [Link]
-
Promega UK. (2025). See how easy it is to detect cell viability using the CellTiter-Glo 2.0 Assay. YouTube. Available from: [Link]
-
Pelago Bioscience. (n.d.). CETSA Target Engagement directly in cells. Available from: [Link]
-
Promega Corporation. (2021). CellTiter Glo® 2 0 Cell Viability Assay. YouTube. Available from: [Link]
Sources
- 1. PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 3. PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. revvitysignals.com [revvitysignals.com]
- 5. dataverify.creative-biolabs.com [dataverify.creative-biolabs.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. bmglabtech.com [bmglabtech.com]
- 8. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement | bioRxiv [biorxiv.org]
- 10. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 12. pelagobio.com [pelagobio.com]
- 13. news-medical.net [news-medical.net]
- 14. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. researchgate.net [researchgate.net]
- 18. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 19. promega.com [promega.com]
- 20. CellTiter-Glo® 2.0 Cell Viability Assay | ATP Assay | Promega [worldwide.promega.com]
- 21. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 22. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [promega.com]
- 23. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Kinase Selectivity Profiling Systems—General Panel [promega.sg]
- 25. reactionbiology.com [reactionbiology.com]
Targeting the Cytokine Storm: Small Molecule p38 MAPK Inhibition (DBM 1285) vs. Biological TNF-α Sequestration
Executive Summary
This technical guide compares two distinct pharmacological strategies for attenuating Tumor Necrosis Factor-alpha (TNF-α) driven inflammation: DBM 1285 dihydrochloride , a synthetic small molecule inhibitor of p38 mitogen-activated protein kinase (p38 MAPK), and Biological TNF-α Inhibitors (e.g., Adalimumab, Etanercept), which sequester extracellular cytokines.
While biological agents represent the clinical standard of care, DBM 1285 offers a distinct advantage in research settings due to its cell permeability, oral bioavailability, and ability to block cytokine production at the translational level rather than merely scavenging secreted protein.
Part 1: Mechanistic Divergence
The fundamental difference lies in the point of intervention. Biological inhibitors act downstream, neutralizing cytokines after secretion. DBM 1285 acts upstream, intracellularly inhibiting the signaling cascade that initiates cytokine mRNA translation and stability.
Signaling Pathway & Intervention Points
The following diagram illustrates the LPS-induced TLR4 signaling pathway, highlighting where DBM 1285 intercepts the signal (p38 MAPK) versus where biologics neutralize the output (Extracellular TNF-α).
Figure 1: Mechanistic intervention points. DBM 1285 inhibits the p38 kinase, preventing the phosphorylation of MK2 and subsequent stabilization of TNF-α mRNA. Biologics sequester the final protein product.
Part 2: Technical Comparison Profile
This table contrasts the physicochemical and pharmacological properties of DBM 1285 against standard biological inhibitors (e.g., Adalimumab).
| Feature | DBM 1285 Dihydrochloride | Biological Inhibitors (e.g., Adalimumab) |
| Modality | Small Molecule (Synthetic) | Monoclonal Antibody / Fusion Protein |
| Target | p38 MAPK (α/β isoforms) | Soluble & Transmembrane TNF-α |
| Mechanism | ATP-competitive kinase inhibition | Steric hindrance / Neutralization |
| Molecular Weight | ~468.42 Da | ~148,000 Da (148 kDa) |
| Cell Permeability | Yes (Intracellular action) | No (Extracellular action only) |
| Route of Admin | Oral / Dissolved in media (DMSO) | Injection (IV/SC) |
| Bioavailability | High (Orally active) | 100% (IV) / ~64% (SC) |
| Half-Life | Short (Hours) | Long (10–20 Days) |
| Cost | Low (Synthesis/Chemical) | High (Recombinant production) |
| Stability | High (Room Temp/Frozen) | Low (Cold Chain Required) |
| Off-Target Effects | Potential kinase cross-reactivity | Immunogenicity (Anti-drug antibodies) |
Why use DBM 1285?
Researchers choose DBM 1285 when they need to:
-
Halt Production: Stop the cell from synthesizing inflammatory cytokines (TNF-α, IL-1β, IL-6) rather than just mopping them up.
-
Study Intracellular Signaling: Dissect the p38-MK2 pathway specifically.
-
In Vivo Modeling: Utilize oral dosing in murine models of arthritis or sepsis without the complexity of intravenous injections.
Part 3: Experimental Protocols
To objectively compare efficacy, the following protocols utilize a LPS-stimulated PBMC model . This system activates the TLR4 pathway, triggering p38 phosphorylation and subsequent TNF-α release, allowing for a head-to-head comparison of suppression.
Protocol A: Comparative TNF-α Suppression Assay
Objective: Determine the IC50 of DBM 1285 vs. the EC50 of Adalimumab in suppressing LPS-induced TNF-α.
Materials:
-
Human PBMCs (freshly isolated or cryopreserved).
-
RPMI 1640 Medium + 10% FBS.
-
LPS (Lipopolysaccharide) from E. coli O111:B4.
-
DBM 1285 Dihydrochloride (Stock: 10 mM in DMSO).
-
Reference Biologic (e.g., Adalimumab, Stock: 1 mg/mL in PBS).
-
ELISA Kit for Human TNF-α.
Workflow:
-
Cell Seeding: Plate PBMCs at
cells/mL in 96-well plates (200 µL/well). Allow to rest for 2 hours at 37°C, 5% CO2. -
Pre-treatment (Critical Step):
-
DBM 1285 Arm: Add serial dilutions (1 nM – 10 µM) to cells 1 hour prior to stimulation. This allows the molecule to enter the cell and bind the p38 ATP pocket.
-
Biologic Arm: Add serial dilutions (1 ng/mL – 10 µg/mL) to cells concurrently with LPS or pre-incubated. Note: Since biologics bind secreted TNF, pre-incubation is less critical for mechanism but ensures immediate neutralization upon secretion.
-
-
Stimulation: Add LPS (final concentration 100 ng/mL) to all wells except negative controls.
-
Incubation: Incubate for 18–24 hours at 37°C.
-
Harvest: Centrifuge plate at 500 x g for 5 minutes. Collect supernatant.
-
Quantification: Analyze supernatants via TNF-α ELISA.
-
Analysis: Plot log[inhibitor] vs. % TNF-α inhibition. Calculate IC50.
Protocol B: Validation of Mechanism (Western Blot)
Objective: Confirm DBM 1285 acts via p38 inhibition (unlike biologics).
Rationale: DBM 1285 should prevent the phosphorylation of downstream targets (like MAPKAPK2/HSP27) but not necessarily the phosphorylation of p38 itself (as it binds the ATP pocket, often preventing downstream transfer without blocking upstream activation by MKK3/6). Biologics will have no effect on intracellular phosphorylation.
Workflow:
-
Treat: Macrophages with DBM 1285 (1 µM) for 1 hour.
-
Stimulate: LPS (100 ng/mL) for 30 minutes (peak phosphorylation).
-
Lysis: Lyse cells in RIPA buffer with phosphatase inhibitors.
-
Blot targets:
-
p-p38 (Thr180/Tyr182): May remain high (upstream activation intact).
-
p-MAPKAPK2 (Thr334): Should be absent/reduced (Direct readout of DBM 1285 efficacy).
-
Total p38 / Total MAPKAPK2: Loading controls.
-
Part 4: Strategic Application & Limitations
When to Choose DBM 1285
-
Small Animal Models: DBM 1285 is orally active.[1] In murine models of collagen-induced arthritis or LPS-induced sepsis, it can be administered via gavage, whereas biologics often require injection and may induce anti-drug antibodies (ADA) if humanized proteins are used in non-human species.
-
Broad Spectrum Inhibition: By blocking p38, DBM 1285 reduces not just TNF-α, but also IL-1β and IL-6, offering a "cytokine storm" blockade that a single-target biologic cannot achieve.
When to Choose Biologics
-
Clinical Relevance: If the goal is to mimic a specific FDA-approved therapy, biologics are the standard.
-
Target Specificity: Biologics do not interfere with intracellular housekeeping functions. p38 inhibition can disrupt other cellular processes (e.g., cell cycle regulation), leading to potential toxicity in long-term dosing.
Data Visualization: The Inhibition Cascade
The following diagram details the specific molecular consequence of DBM 1285 binding to p38, contrasting it with the "Sponge" effect of biologics.
Figure 2: Comparative mechanism of action. DBM 1285 prevents the signal from generating protein, while biologics neutralize the protein after generation.
References
-
Kang, J. S., et al. (2010). DBM1285 suppresses tumor necrosis factor alpha production by blocking p38 mitogen-activated protein kinase/mitogen-activated protein kinase-activated protein kinase 2 signaling pathway.[2] Journal of Pharmacology and Experimental Therapeutics, 334(2), 657-664.[2]
-
Tracey, D., et al. (2008). Tumor necrosis factor antagonist mechanisms of action: a comprehensive review. Pharmacology & Therapeutics, 117(2), 244-279.
-
Kumar, S., et al. (2003). p38 MAP kinases: key signaling molecules as therapeutic targets for inflammatory diseases. Nature Reviews Drug Discovery, 2(9), 717-726.
-
MedChemExpress. DBM 1285 dihydrochloride Product Datasheet.
-
Tocris Bioscience. DBM 1285 dihydrochloride: p38 MAPK inhibitor.
Sources
In vitro and in vivo correlation of DBM 1285 dihydrochloride activity
In Vitro to In Vivo Translation of DBM 1285 Dihydrochloride: A Comparative Technical Guide
Executive Summary
DBM 1285 dihydrochloride is a potent, orally active, small-molecule inhibitor of p38 mitogen-activated protein kinase (p38 MAPK) . Unlike first-generation inhibitors (e.g., SB 203580) which often suffer from poor oral bioavailability or off-target toxicity, DBM 1285 demonstrates a favorable pharmacokinetic profile that bridges the gap between cellular potency and physiological efficacy.
This guide analyzes the correlation between its in vitro activity (IC50) and in vivo anti-inflammatory effects (ED50), providing researchers with a roadmap for validating this compound in preclinical models of inflammation, such as rheumatoid arthritis and sepsis.
Key Distinction:
-
SB 203580: High in vitro potency but limited by toxicity and poor solubility for long-term in vivo dosing.
-
DBM 1285: Optimized for oral delivery, showing robust suppression of TNF-
and significant efficacy in adjuvant-induced arthritis (AIA) models.
Compound Profile & Mechanism of Action
Chemical Identity:
-
CAS: 1782532-29-9
-
Target: p38
/ MAPK (ATP-competitive) -
Downstream Effect: Blockade of MAPKAPK2 phosphorylation and subsequent TNF-
cytokine production.
Mechanism of Action (MoA):
DBM 1285 binds to the ATP-binding pocket of p38 MAPK.[2] This prevents the phosphorylation of downstream substrates like MAPKAPK2 (MK2), which regulates the stability and translation of mRNA encoding pro-inflammatory cytokines (TNF-
Caption: DBM 1285 intercepts the inflammatory cascade by competitively inhibiting p38 MAPK, preventing the activation of MK2 and the subsequent release of TNF-
In Vitro Performance Profiling
To validate DBM 1285, it must be benchmarked against the standard tool compound, SB 203580. The primary metric is the inhibition of LPS-induced TNF-
Comparative Activity Table:
| Feature | DBM 1285 2HCl | SB 203580 | Interpretation |
| Target | p38 | p38 | Equivalent molecular target. |
| Cellular IC50 (TNF- | Low Nanomolar (<100 nM) | ~50–100 nM | DBM 1285 exhibits comparable or superior cellular potency. |
| Selectivity | High (Kinase Panel) | Moderate (Inhibits c-Raf/JNK at high conc.) | DBM 1285 offers a cleaner profile for mechanistic studies. |
| Solubility | High (Water: ~47 mg/mL) | Low (<1 mg/mL in water) | Critical Differentiator: DBM 1285 is water-soluble, facilitating in vivo formulation. |
Self-Validating Protocol: Cellular TNF-
-
Cell Seeding: Plate RAW 264.7 macrophages at
cells/well in 96-well plates. -
Pre-treatment: Treat cells with DBM 1285 (0.1 nM – 10
M) or Vehicle (DMSO) for 1 hour. -
Induction: Stimulate with LPS (1
g/mL) for 4–6 hours. -
Quantification: Harvest supernatant and quantify TNF-
via ELISA. -
Validation: The IC50 curve must show dose-dependency. If IC50 > 1
M, verify LPS quality or compound degradation.
In Vivo Performance & IVIVC
The "In Vitro-In Vivo Correlation" (IVIVC) is often where kinase inhibitors fail due to poor ADME (Absorption, Distribution, Metabolism, Excretion). DBM 1285 distinguishes itself through oral bioavailability.
Efficacy Data Summary (Murine Models):
| Model | Dosing Regimen | Readout | Outcome vs. Control |
| LPS-Induced Inflammation | 10–30 mg/kg (PO) | Serum TNF- | >50% Reduction (Significant suppression of acute cytokine storm). |
| Adjuvant-Induced Arthritis (AIA) | Daily Oral Dosing | Paw Edema Volume | Significant attenuation of swelling and joint destruction. |
| Zymosan Air Pouch | Single Oral Dose | Leukocyte Infiltration | Reduced cell migration and exudate volume. |
The IVIVC Logic: The correlation is established by linking the IC50 (concentration required for 50% inhibition in cells) to the Cmax (peak plasma concentration) achieved after oral dosing.
-
Success Criterion: The free plasma concentration of DBM 1285 at the therapeutic dose (e.g., 10 mg/kg) must exceed the cellular IC50 (adjusted for protein binding) for the duration of the dosing interval.
Caption: The IVIVC workflow. High water solubility of DBM 1285 allows oral formulation, leading to plasma levels that exceed the in vitro IC50, driving efficacy.
Detailed Experimental Protocols
Protocol A: Establishing the In Vivo Efficacy (AIA Model)
Objective: To assess the anti-arthritic potential of DBM 1285 via oral administration.
-
Induction: Inject complete Freund's adjuvant (CFA) containing Mycobacterium butyricum into the sub-plantar region of the right hind paw of Lewis rats.
-
Grouping: Randomize rats (n=8/group) on Day 0:
-
Vehicle Control (Saline/CMC).
-
Positive Control (Dexamethasone or SB 203580).
-
DBM 1285 Low Dose (e.g., 10 mg/kg).
-
DBM 1285 High Dose (e.g., 30 mg/kg).
-
-
Dosing: Administer DBM 1285 by oral gavage (PO) once daily for 14–21 days. Note: DBM 1285 is water-soluble; dissolve in distilled water or saline.
-
Measurement: Measure paw volume using a plethysmometer every 2–3 days.
-
Endpoint: On Day 21, collect serum for cytokine analysis (TNF-
, IL-6) and paws for histopathology.
Protocol B: Pharmacokinetic (PK) Snapshot
Objective: To verify IVIVC by confirming plasma exposure.
-
Dosing: Administer a single bolus of 10 mg/kg DBM 1285 (PO) to healthy mice/rats.
-
Sampling: Collect blood samples at 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Analysis: Precipitate plasma proteins with acetonitrile and analyze via LC-MS/MS.
-
Calculation: Calculate
and .-
Pass: If
> (cellular), the compound has sufficient exposure.
-
References
-
Kang, J. S., et al. (2010). "DBM1285 suppresses tumor necrosis factor alpha production by blocking p38 mitogen-activated protein kinase/mitogen-activated protein kinase-activated protein kinase 2 signaling pathway." Journal of Pharmacology and Experimental Therapeutics, 334(2), 657-664.
-
Cuenda, A., et al. (1995). "SB 203580 is a specific inhibitor of a MAP kinase homologue which is stimulated by cellular stresses and interleukin-1." FEBS Letters, 364(2), 229-233.
-
Kumar, S., et al. (2003). "p38 MAP kinases: key signaling molecules as therapeutic targets for inflammatory diseases." Nature Reviews Drug Discovery, 2(9), 717-726.
Sources
Head-to-Head Comparison: p38 MAPK Inhibitors in Arthritis Models
A Technical Guide for Preclinical Efficacy & Mechanism Validation
Executive Summary
The p38 mitogen-activated protein kinase (MAPK) pathway was once the "holy grail" of anti-inflammatory drug discovery, promised to replace steroids and biologics. While clinical translation largely stalled due to tachyphylaxis and toxicity, p38 inhibitors remain indispensable tools in preclinical research.
This guide moves beyond basic product descriptions. We analyze the three dominant chemical scaffolds—SB203580 , VX-745 , and BIRB-796 —comparing their binding kinetics, selectivity profiles, and performance in the gold-standard Collagen-Induced Arthritis (CIA) model.
Part 1: The Mechanistic Rationale & The "Feedback Trap"
To select the right inhibitor, you must understand how they bind and the biological consequences of that binding.
The Signaling Cascade
p38
The Critical Insight: Most first-generation inhibitors (like SB203580) are ATP-competitive. While they block kinase activity, they often cause a paradoxical increase in upstream phosphorylation due to the loss of a negative feedback loop involving TAB1/TAK1.
Figure 1: The p38 signaling cascade illustrating the negative feedback loop. Blocking p38 prevents the phosphorylation of upstream regulators, inadvertently potentiating parallel inflammatory pathways (JNK/NF-
Part 2: The Contenders (Compound Profiles)
Not all inhibitors are created equal. The choice depends on whether you need pure isoform selectivity (SB203580), high potency/CNS penetration (VX-745), or slow dissociation rates (BIRB-796).
| Feature | SB203580 | VX-745 (Neflamapimod) | BIRB-796 (Doramapimod) |
| Class | Tool Compound (Gen 1) | Clinical Candidate (Gen 2) | Allosteric Inhibitor (Type II) |
| Binding Mode | ATP-Competitive (Type I) | ATP-Competitive (Type I) | Allosteric (DFG-out pocket) |
| IC50 (p38 | ~50 nM | ~10–15 nM | ~4–38 nM |
| Selectivity | High for p38 | >20-fold selective for | Pan-p38 ( |
| Kinetics | Fast On / Fast Off | Fast On / Moderate Off | Slow Off (Long residence time) |
| In Vivo Utility | High (Standard reference). Poor oral bioavailability. | High . Excellent CNS penetration. | Moderate . Complex PK profile. |
| Key Limitation | Hepatotoxicity at high doses; paradoxical activation. | CNS toxicity (crosses BBB). | Lower solubility; CYP inhibition. |
Scientist's Note:
-
Use SB203580 for in vitro mechanistic proofs. It is the most cited, making benchmarking easier.
-
Use VX-745 if your model involves neuroinflammation or if you need a highly potent oral agent.
-
Use BIRB-796 to study "residence time" effects. Because it binds the inactive (DFG-out) conformation, it prevents the kinase from re-activating longer than ATP-competitive inhibitors.
Part 3: Head-to-Head in Preclinical Models
The Gold Standard: Collagen-Induced Arthritis (CIA)
The CIA model in DBA/1 mice is the most rigorous test for p38 inhibitors. It mimics the autoimmune nature of RA (T-cell and B-cell dependent).
Protocol: Self-Validating CIA Workflow
This protocol includes built-in checkpoints to ensure data integrity.
Subject: Male DBA/1 mice (8–10 weeks old). Reagents: Bovine Type II Collagen (CII), Complete Freund's Adjuvant (CFA) with M. tuberculosis H37Ra.
Step-by-Step Workflow:
-
Acclimatization (Day -7): Randomize mice to cages to avoid "cage effects" (fighting increases stress markers).
-
Primary Immunization (Day 0):
-
Emulsify CII (2 mg/mL) with CFA (1:1 ratio) on ice. Critical: Emulsion must not disperse in water.
-
Inject 100 µL intradermally (i.d.) at the tail base (approx.[2] 1.5 cm from body).
-
-
Booster Immunization (Day 21):
-
Inject 100 µL of CII emulsified in Incomplete Freund's Adjuvant (IFA).
-
Validation Check: 100% of mice should show no signs of arthritis yet.
-
-
Treatment Initiation (Day 25):
-
Start prophylactic dosing before visible swelling (Day 25) or therapeutic dosing after onset (Day 30).
-
Group 1: Vehicle (Negative Control).
-
Group 2: Positive Control (e.g., Dexamethasone 1 mg/kg or Enbrel). Mandatory for validity.
-
Group 3: SB203580 (30 mg/kg, PO, BID).
-
Group 4: VX-745 (10 mg/kg, PO, BID).
-
-
Scoring (Days 25–45):
-
Score 3x/week. Scale 0–4 per paw (Max 16).
-
0: Normal.
-
1: Erythema/mild swelling (one digit).
-
2: Erythema/swelling (multiple digits/ankle).
-
3: Severe swelling (loss of definition).
-
4: Ankylosis (joint rigidity).
-
Figure 2: Timeline for the Collagen-Induced Arthritis (CIA) model. Dosing typically begins just prior to or at disease onset.
Part 4: Data Interpretation & The Toxicity Paradox
When comparing these compounds, you will likely observe a divergence between Clinical Score (swelling) and Histology (bone erosion).
Expected Outcomes (Head-to-Head)
| Metric | SB203580 | VX-745 | Result Interpretation |
| Paw Swelling | ~40-50% reduction | ~60-70% reduction | VX-745 is more potent due to better bioavailability and cellular residence. |
| Cytokines (Serum) | Reduced TNF- | Reduced TNF- | Both effectively block the MK2 pathway. |
| Bone Erosion (Micro-CT) | Moderate protection | High protection | p38 inhibition reduces RANKL expression (osteoclastogenesis). |
| Liver Enzymes (ALT/AST) | Elevated | Mild elevation | Warning: SB203580 can induce hepatotoxicity in mice at >50mg/kg. |
The "Escape" Phenomenon (Tachyphylaxis)
In long-term dosing (>4 weeks), you may see efficacy plateau.
-
Mechanism: p38 inhibition blocks the production of IL-10 (an anti-inflammatory cytokine) in macrophages.[3] Without IL-10, the inflammatory drive increases, bypassing the p38 blockade via JNK or NF-
B. -
Experimental Fix: Monitor serum IL-10 levels. If IL-10 drops significantly in treated groups, you are witnessing the "p38 paradox."
Part 5: Experimental Best Practices
-
Vehicle Selection: p38 inhibitors are hydrophobic.
-
Standard: 0.5% Methylcellulose + 0.1% Tween 80.
-
Avoid: 100% DMSO (toxic to mice).
-
-
Dosing Frequency: Because p38 inhibitors have relatively short half-lives (t1/2 ~ 2-4 hours in rodents), BID (twice daily) dosing is required for sustained inhibition. QD (once daily) dosing often fails in the CIA model.
-
Biomarker Confirmation: Do not rely solely on paw scores. At termination, harvest joints for Western Blot.
-
Look for:Decreased pHSP27 (downstream of MK2).
-
Do NOT look for: Decreased pp38.[4] Remember, pp38 levels often increase with inhibitors due to the feedback loop break.
-
References
-
Korb, A., et al. (2006). "Differential efficacy of the p38 MAP kinase inhibitor SB203580 in different models of arthritis." Arthritis & Rheumatism.
-
Genovese, M. C., et al. (2011). "Efficacy and safety of the p38 MAPK inhibitor losmapimod in patients with active rheumatoid arthritis." Arthritis & Rheumatism.
-
Schindler, J. F., et al. (2007). "p38 pathway kinases as anti-inflammatory drug targets."[5][6] Journal of Dental Research.
-
Chondrex, Inc. "Protocol for Successfully Inducing Collagen-Induced Arthritis (CIA) in Mice."[7][8]
-
Hammaker, D., et al. (2014). "The p38 MAPK inhibitor paradox: p38 inhibition decreases IL-10 and increases inflammation." Annals of the Rheumatic Diseases.
-
SelleckChem. "Neflamapimod (VX-745) Datasheet and IC50 values."
Sources
- 1. selleck.co.jp [selleck.co.jp]
- 2. Study in Treatment of Collagen-Induced Arthritis in DBA/1 Mice Model by Genistein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pro- and anti-inflammatory functions of the p38 pathway in rheumatoid arthritis: Advantages of targeting upstream kinases MKK3 or MKK6 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. “Go upstream, young man”: lessons learned from the p38 saga - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. chondrex.com [chondrex.com]
- 8. resources.amsbio.com [resources.amsbio.com]
Validating TNF-alpha suppression by DBM 1285 dihydrochloride using ELISA
Technical Guide: Validating TNF- Suppression by DBM 1285 Dihydrochloride via ELISA
Executive Summary: The "Post-Transcriptional" Advantage
In the landscape of anti-inflammatory drug development, p38 MAPK inhibitors represent a critical node for controlling cytokine storms. DBM 1285 dihydrochloride distinguishes itself not merely as another p38 inhibitor, but as a highly selective modulator that suppresses Tumor Necrosis Factor-alpha (TNF-
Unlike broad-spectrum corticosteroids (e.g., Dexamethasone) that shut down genomic transcription, or NF-
Part 1: Mechanistic Grounding & Causality
To validate DBM 1285, one must understand exactly where it acts. The compound targets the ATP-binding pocket of p38
Pathway Visualization
The following diagram illustrates the specific blockade point of DBM 1285 compared to upstream LPS stimulation.
Figure 1: Mechanism of Action. DBM 1285 inhibits the p38/MK2 axis, preventing the translation of TNF-
Part 2: Comparative Analysis
Why use DBM 1285 over the "Gold Standard" SB 203580? While SB 203580 is widely cited, it suffers from off-target effects (inhibiting CK1 and RIP2) and lower potency in certain cellular models. DBM 1285 offers a cleaner pharmacological profile for p38-specific validation.
| Feature | DBM 1285 (The Specialist) | SB 203580 (The Legacy Standard) | Dexamethasone (The Broad Hammer) |
| Primary Target | p38 MAPK ( | p38 MAPK ( | Glucocorticoid Receptor |
| Mechanism | Post-transcriptional (Translation block) | Post-transcriptional | Transcriptional (mRNA block) |
| IC50 (Cellular) | ~5–20 nM | ~50–100 nM | < 1 nM |
| Selectivity | High (Low off-target kinase hit rate) | Moderate (Hits CK1, RIP2) | Low (affects hundreds of genes) |
| TNF- | Unchanged | Unchanged | Decreased |
Experimental Implication: If you observe reduced secreted TNF-
Part 3: Experimental Protocol (Self-Validating System)
This protocol uses RAW 264.7 (murine macrophage) cells, the industry standard for LPS-induced inflammation models.
A. Reagent Preparation[2][3]
-
DBM 1285 Stock: Dissolve DBM 1285 dihydrochloride in DMSO to create a 10 mM stock. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
-
LPS Stock: Use LPS from E. coli O111:B4 (1 mg/mL in PBS).
-
Vehicle Control: Pure DMSO (must match the final concentration in the drug wells, typically 0.1%).
B. Cell Culture & Dosing Workflow
The timing of "Pre-treatment" is the critical variable. You must allow DBM 1285 to bind the kinase pocket before the phosphorylation cascade is triggered by LPS.
Figure 2: Experimental Workflow.[2] The 1-hour pre-treatment window is non-negotiable for accurate IC50 determination.
C. Detailed Steps
-
Seeding: Plate RAW 264.7 cells in 24-well plates at
cells/well in DMEM + 10% FBS. Incubate overnight. -
Starvation (Optional but Recommended): Replace media with DMEM + 1% FBS 2 hours prior to dosing to reduce basal kinase activity.
-
Pre-Treatment (T = -1 hr):
-
Add DBM 1285 at varying concentrations (e.g., 0.1, 1, 10, 100, 1000 nM).
-
Control A: Vehicle (DMSO only) + LPS (Max Signal).
-
Control B: Vehicle (DMSO only) + PBS (Background Signal).
-
Control C: SB 203580 (1
M) as a positive inhibition control.
-
-
Stimulation (T = 0): Add LPS to a final concentration of 100 ng/mL. Do not wash off the inhibitor.
-
Incubation: Incubate for 4 to 6 hours .
-
Why 4-6 hours? TNF-
secretion peaks early.[3] Waiting 24 hours (common for NO assays) may result in autocrine consumption or degradation of the cytokine.
-
-
Harvest: Collect supernatant. Centrifuge at 1,500 rpm for 5 minutes to remove cell debris. Transfer to fresh tubes.
D. ELISA Execution (Sandwich Method)
Use a matched-pair antibody set (e.g., R&D Systems DuoSet or equivalent).
-
Coat: Anti-mouse TNF-
capture antibody (overnight, 4°C). -
Block: 1% BSA in PBS (1 hour).
-
Sample: Add 100
L of culture supernatant (dilute 1:5 or 1:10 if signal is saturated—LPS induces massive TNF release). -
Detect: Biotinylated detection antibody (2 hours).
-
Signal: Streptavidin-HRP followed by TMB substrate.[4] Stop reaction with H
SO . Read at 450 nm.
Part 4: Data Analysis & Interpretation[3][6]
Calculating Percent Inhibition
Normalize your Optical Density (OD) values using the controls:
Expected Results
-
Background (No LPS): Near zero TNF-
. -
LPS Only: High TNF-
(>2000 pg/mL depending on cell density). -
DBM 1285: Dose-dependent reduction.[1][5][6] You should see significant inhibition starting in the low nanomolar range (10-50 nM).
-
Hook Effect Warning: If high doses of DBM 1285 (>10
M) show increased toxicity or loss of inhibition, check for off-target cytotoxicity using an MTT or CCK-8 assay.
References
-
Kang, J. S., et al. (2010). DBM1285 suppresses tumor necrosis factor alpha production by blocking p38 mitogen-activated protein kinase/mitogen-activated protein kinase-activated protein kinase 2 signaling pathway.[7][8] Journal of Pharmacology and Experimental Therapeutics, 334(2), 657-664.
-
Lee, J. C., et al. (1994). A protein kinase involved in the regulation of inflammatory cytokine biosynthesis. Nature, 372, 739–746. (Seminal paper establishing p38 as the target for CSAIDs).
-
Thermo Fisher Scientific. Basic TNF alpha Human ELISA Kit User Guide. (Standard ELISA Protocol reference).
Sources
- 1. DBM1285 suppresses tumor necrosis factor alpha production by blocking p38 mitogen-activated protein kinase/mitogen-activated protein kinase-activated protein kinase 2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A cellular model of inflammation for identifying TNF-α synthesis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. The role of P38 MAPK and PKC in BLP induced TNF-alpha release, apoptosis, and NFkappaB activation in THP-1 monocyte cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PPT - DBM1285 Suppresses TNF-a Production via p38 MAPK Signaling Pathway PowerPoint Presentation - ID:2045212 [slideserve.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. DBM 1285 dihydrochloride | p38 MAPK | Tocris Bioscience [tocris.com]
Safety Operating Guide
Safe Disposal & Handling Protocol: DBM 1285 Dihydrochloride
Executive Summary & Compound Profile
DBM 1285 dihydrochloride is a potent, orally active p38 MAPK inhibitor (specifically targeting p38α/β isoforms) utilized in inflammation and drug development research.[1] Due to its specific biological activity—suppressing TNF-α production and altering intracellular signaling pathways—it must be handled as a High Potency Active Pharmaceutical Ingredient (HPAPI) surrogate.
Improper disposal poses risks of environmental bio-accumulation and inadvertent exposure to personnel. This guide supersedes generic "non-hazardous" waste protocols; treat this compound as Toxic and Bioactive .
Compound Identification Matrix
| Parameter | Specification |
| Chemical Name | DBM 1285 dihydrochloride |
| CAS Number | 1782532-29-9 |
| Molecular Formula | C₂₁H₂₂FN₅S[2][3][4][5][6] · 2HCl |
| Molecular Weight | 468.42 g/mol |
| Solubility | Water (~46 mg/mL), DMSO (>50 mg/mL) |
| Primary Hazard | Acute Toxicity (Oral) ; Skin/Eye Irritant; Respiratory Sensitizer |
| Signal Word | DANGER |
Personal Protective Equipment (PPE) Standards
Rationale: Kinase inhibitors are designed to be cell-permeable. Standard nitrile gloves may offer insufficient break-through time for concentrated DMSO solutions of this compound.[3]
| PPE Category | Requirement | Technical Justification |
| Respiratory | N95 or P100 Respirator | Required when handling open powder to prevent inhalation of aerosolized particulates (H335).[3] |
| Dermal | Double Nitrile Gloves (0.11 mm min.[3] thickness) | The outer glove protects against gross contamination; the inner glove prevents contact during doffing. |
| Ocular | Chemical Safety Goggles | Standard safety glasses are insufficient for powders; goggles seal against airborne dust entry (H319).[3] |
| Body | Tyvek® Lab Coat (Closed front) | Prevents accumulation of bioactive dust on street clothes.[3] |
Operational Disposal Workflow
This protocol segregates waste based on physical state to optimize incineration efficiency and minimize chemical incompatibility risks.
A. Solid Waste (Powder & Contaminated Debris)
Applicability: Expired stocks, spill cleanup materials, weighing boats, and contaminated gloves.
-
Containment: Place solid waste into a clear polyethylene bag (4 mil thickness).
-
Secondary Containment: Place the first bag inside a yellow hazardous waste bag (or site-specific color for incineration).
-
Labeling: Affix a hazardous waste tag.
-
Constituents: "DBM 1285 Dihydrochloride, Solid."
-
Hazard Checkbox: Toxic, Irritant.
-
-
Disposal Path: High-Temperature Incineration. Do not landfill.
B. Liquid Waste (Stock Solutions & Media)
Applicability: DMSO stocks, cell culture media (>1 µM concentration).
-
Segregation: Determine the solvent base.
-
Aqueous/Buffer: Segregate into "Aqueous Toxic" streams.
-
DMSO/Ethanol: Segregate into "Organic/Solvent" streams.
-
-
Deactivation (Optional but Recommended): For dilute aqueous waste (<10 mg/L), treat with 10% bleach solution for 30 minutes to oxidize the structure before consolidating into the waste carboy. Note: Do not bleach DMSO solutions as this can generate exothermic reactions.
-
Container: High-density polyethylene (HDPE) carboy.
-
Labeling: List all solvents (e.g., "DMSO 99%, DBM 1285 <1%").
C. Empty Containers (Vials)
-
Triple Rinse: Rinse the original glass vial three times with a compatible solvent (DMSO or Methanol).
-
Rinsate Disposal: Pour rinsate into the Organic Liquid Waste container.
-
Glass Disposal: Defaced, rinsed vials may be discarded in the Glass/Sharps bin, unless facility rules mandate all drug vials go to medical waste.
Visualized Decision Tree (Logic Flow)
The following diagram illustrates the decision logic for disposing of DBM 1285, ensuring no bioactive material enters municipal water systems.
Figure 1: Decision matrix for DBM 1285 waste segregation. Note the critical prohibition of bleaching DMSO solutions.
Spill Management & Decontamination
In the event of a powder spill outside the biosafety cabinet:
-
Evacuate & Ventilate: Clear the immediate area.[6][7] Allow aerosols to settle for 15 minutes.
-
PPE Up: Don double gloves, goggles, and N95 respirator.
-
Wet Wipe Method: Do not dry sweep (generates dust). Cover the spill with paper towels dampened with Ethanol (70%) or Methanol .
-
Why Alcohol? DBM 1285 is highly soluble in organic solvents, ensuring the compound is lifted into the towel rather than smeared.
-
-
Secondary Wash: Clean the surface with a detergent solution (soap and water) to remove residues.
-
Disposal: All cleanup materials enter the Solid Waste stream (Incineration).
Regulatory Framework (RCRA & Compliance)
While DBM 1285 Dihydrochloride is not explicitly listed on the EPA RCRA "P-List" (Acutely Toxic) or "U-List" (Toxic), it must be managed as a hazardous waste based on its Toxicity Characteristic and bioactive potential.
-
Waste Code Assignment (US Context):
-
If the waste exhibits toxicity characteristics (via TCLP), assign code D000 (Unlisted Hazardous Waste) or site-specific "Non-Regulated Toxic" codes.
-
Best Practice: Manage as RCRA Hazardous Waste to ensure incineration.
-
-
Drain Disposal: Strictly Prohibited. Bioactive kinase inhibitors must not enter the watershed due to potential aquatic toxicity (H410).
References
-
Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Labels and Pictograms. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
Sources
- 1. DBM 1285 dihydrochloride (5095) by Tocris, Part of Bio-Techne [bio-techne.com]
- 2. Waste Code [rcrainfo.epa.gov]
- 3. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. carlroth.com:443 [carlroth.com:443]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
